[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-8(2)5-6-4(3-9)10-7-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVNCBBVKTZJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Strategic Synthesis and Characterization of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Executive Summary
This technical guide outlines a robust, scalable synthetic route for [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol , a critical bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike standard 3-aryl-1,2,4-oxadiazoles, the 3-dimethylamino variant introduces specific electronic enrichment to the heterocyclic core, requiring tailored cyclization protocols to prevent ring degradation.
The methodology detailed below prioritizes the Amidoxime Route (specifically using a hydroxyguanidine intermediate) coupled with an O-acylation/cyclodehydration strategy. This approach ensures high regioselectivity and avoids the safety hazards associated with nitrile oxide cycloadditions.
Part 1: Retrosynthetic Analysis & Strategy
The structural dissection of the target molecule reveals two primary building blocks: the 1,1-dimethyl-2-hydroxyguanidine (providing the 3-amino core) and a glycolic acid equivalent (providing the 5-hydroxymethyl arm).
Strategic Disconnection
Direct condensation with glycolic acid is often low-yielding due to the competing nucleophilicity of the free alcohol. Therefore, we utilize acetoxyacetyl chloride as a masked glycolic acid equivalent. This protects the hydroxyl group during the high-temperature cyclization step, preventing side reactions.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available raw materials.
Part 2: Experimental Protocols
Stage 1: Synthesis of 1,1-Dimethyl-2-hydroxyguanidine
Objective: Create the amidoxime-like scaffold required for the 3-position. Reaction Type: Nucleophilic Addition.
-
Reagents: Dimethylcyanamide (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (
, 1.1 eq), Ethanol (EtOH). -
Mechanism: The hydroxylamine nucleophile attacks the nitrile carbon of the cyanamide.
Protocol:
-
Dissolve Hydroxylamine HCl (6.95 g, 100 mmol) in absolute EtOH (50 mL).
-
Add
(10.6 g, 100 mmol) slowly to liberate free hydroxylamine. Stir for 30 min at room temperature (RT). -
Filter off the NaCl precipitate to obtain a clear ethanolic solution of
. -
Add Dimethylcyanamide (7.0 g, 100 mmol) dropwise to the filtrate at 0°C.
-
Allow the mixture to warm to RT and reflux for 3 hours.
-
Workup: Concentrate in vacuo. The residue is typically a hygroscopic solid. Recrystallize from EtOH/Et2O if necessary, or carry forward crude if purity >90% by NMR.
Critical Control Point: Ensure the cyanamide is added slowly to control the exotherm.
Stage 2: O-Acylation and Cyclization
Objective: Form the 1,2,4-oxadiazole ring with a protected alcohol handle. Reaction Type: O-Acylation followed by Thermal Cyclodehydration.[1]
-
Reagents: 1,1-Dimethyl-2-hydroxyguanidine (from Stage 1), Acetoxyacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Toluene.
Protocol:
-
Dissolve the hydroxyguanidine (10 mmol) in anhydrous Toluene (30 mL) containing TEA (12 mmol).
-
Cool to 0°C. Add Acetoxyacetyl chloride (1.36 g, 11 mmol) dropwise.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Stir at RT for 1 hour to ensure complete formation of the O-acyl intermediate.
-
Cyclization: Heat the reaction mixture to reflux (110°C) using a Dean-Stark trap to remove water formed during cyclization. Reflux for 4–6 hours.
-
Workup: Cool to RT. Wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over
and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate [3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl acetate .
Stage 3: Deprotection to Target
Objective: Reveal the primary alcohol. Reaction Type: Base-catalyzed Transesterification (Zemplén conditions).
Protocol:
-
Dissolve the acetate intermediate in dry Methanol (0.1 M concentration).
-
Add catalytic Potassium Carbonate (
, 10 mol%). -
Stir at RT for 30–60 minutes. Monitor by TLC (the alcohol is more polar than the ester).
-
Isolation: Neutralize with Amberlite IR-120 (H+ form) resin or dilute acetic acid. Filter and concentrate.
-
Final Polish: Recrystallize from EtOAc/Hexanes or purify via preparative HPLC if high purity (>99%) is required for biological assays.
Figure 2: Step-by-step experimental workflow for the synthesis.
Part 3: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
NMR Spectroscopy Data ( -DMSO)
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Structural Insight |
| 1H | 2.95 | Singlet (6H) | Characteristic dimethylamino group at C3. | |
| 1H | 4.65 | Doublet (2H) | Methylene protons adjacent to the ring. | |
| 1H | 5.80 | Triplet (1H) | Exchangeable hydroxyl proton. | |
| 13C | 37.5 | - | Methyl carbons. | |
| 13C | 55.2 | - | Benzylic-like methylene carbon. | |
| 13C | 168.4 | - | Guanidine-derived ring carbon. | |
| 13C | 178.1 | - | Carbon originating from glycolic acid. |
Mass Spectrometry[1]
-
Method: ESI-MS (Positive Mode)
-
Expected [M+H]+: 144.07 m/z
-
Fragmentation: Loss of
(30 Da) is common in primary alcohols, leading to a fragment at ~114 m/z.
Part 4: Troubleshooting & Optimization
Hygroscopicity of the Precursor
The 1,1-dimethyl-2-hydroxyguanidine intermediate is highly polar and potentially hygroscopic.
-
Solution: If the intermediate is an oil that refuses to crystallize, co-evaporate with dry toluene three times to remove traces of ethanol/water before the cyclization step.
Incomplete Cyclization
If the "O-acyl intermediate" persists (seen by LCMS), the thermal driving force is insufficient.
-
Solution: Switch solvent from Toluene (110°C) to Xylene (140°C) or add molecular sieves (4Å) to the reaction to shift the equilibrium by sequestering water.
Ring Instability
1,2,4-oxadiazoles with strong electron-donating groups (like dimethylamino) at C3 can be susceptible to nucleophilic attack at C5.
-
Precaution: Avoid strong bases (NaOH, KOH) during the deprotection step. Use mild carbonate bases (K2CO3) or ammonia in methanol.
References
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
- Context: Authoritative review on the general reactivity and synthesis of 1,2,4-oxadiazoles.
-
Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984).[2] Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents.[2] Journal of Medicinal Chemistry. Link
- Context: Foundational protocol for synthesizing substituted hydroxyguanidines
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. Link
- Context: Alternative coupling strategy if the acid chloride route proves low-yielding.
Sources
Physicochemical Properties of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol is a functionalized heterocyclic building block utilized in medicinal chemistry as a polar, metabolically stable scaffold. Belonging to the class of 3,5-disubstituted-1,2,4-oxadiazoles, this molecule combines a weakly basic exocyclic amine with a primary alcohol, positioned around a planar, electron-deficient aromatic core.
This guide details the physicochemical profile, synthetic accessibility, and structural utility of this compound. It is particularly relevant for researchers designing bioisosteres for esters or amides, where the 1,2,4-oxadiazole ring provides enhanced hydrolytic stability while maintaining hydrogen bond acceptor capabilities.
Structural Identity & Molecular Descriptors
The molecule consists of a 1,2,4-oxadiazole core substituted at the C3 position with a dimethylamino group and at the C5 position with a hydroxymethyl group.
| Property | Value / Descriptor | Notes |
| IUPAC Name | [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol | |
| Molecular Formula | C₅H₉N₃O₂ | |
| Molecular Weight | 143.14 g/mol | Fragment-like (<300 Da) |
| SMILES | CN(C)C1=NOC(CO)=N1 | |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 4 (N, O in ring + OH + N-amine) | |
| Rotatable Bonds | 2 | Low flexibility (rigid core) |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Good membrane permeability predicted |
Physicochemical Profile
Solubility and Lipophilicity
The compound exhibits an amphiphilic character with a bias toward hydrophilicity due to the polar oxadiazole ring and the hydroxymethyl group.
-
LogP (Predicted): ~0.2 – 0.6. The electron-rich dimethylamino group increases lipophilicity relative to the unsubstituted ring, but the primary alcohol and the polar heterocycle keep the LogP low. This suggests high aqueous solubility and suitability for fragment-based drug discovery (FBDD).
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DMF, Acetonitrile). Moderate to high solubility in water is expected due to the H-bond donor capacity of the alcohol and the low molecular weight.
Acid-Base Properties (pKa)
The basicity of the nitrogen atoms is a critical parameter for formulation and receptor binding.
-
Ring Nitrogens: The 1,2,4-oxadiazole ring is π-electron deficient. The ring nitrogens are very weakly basic and typically do not protonate under physiological conditions.
-
Exocyclic Amine (3-NMe₂): Unlike aliphatic amines (pKa ~10), the 3-dimethylamino group is directly attached to the electron-withdrawing oxadiazole ring. The lone pair on the exocyclic nitrogen is delocalized into the ring system (resonance effect), significantly reducing its basicity.
-
Estimated pKa: < 2.0.
-
Implication: The molecule remains neutral at physiological pH (7.4), aiding passive diffusion across membranes.
-
Stability
-
Hydrolytic Stability: The 1,2,4-oxadiazole ring is generally stable to acid but can be labile to strong bases (nucleophilic attack at C5 leading to ring opening). The 3-dimethylamino group stabilizes the ring electronically compared to 3-alkyl derivatives.
-
Metabolic Stability: The oxadiazole ring is a classic bioisostere for esters and amides, resisting esterases and amidases. The primary alcohol at C5 is the primary metabolic "soft spot," susceptible to oxidation to the carboxylic acid by alcohol dehydrogenases (ADH) or CYPs.
Synthetic Methodology
The synthesis of 3-amino-1,2,4-oxadiazoles typically proceeds via the condensation of an amidoxime derivative with an activated carboxylic acid derivative. For this specific molecule, the pathway involves N,N-dimethylhydroxyguanidine and a glycolic acid equivalent .
Reaction Workflow
-
Formation of Amidoxime Intermediate: Reaction of dimethylcyanamide with hydroxylamine yields N,N-dimethylhydroxyguanidine.
-
Cyclization: The hydroxyguanidine reacts with an activated glycolic acid derivative (e.g., ethyl glycolate or glycolide) under basic conditions or with heating to effect cyclodehydration.
Pathway Visualization
Caption: Convergent synthesis of the target molecule via hydroxyguanidine intermediate.
Analytical Characterization
To validate the identity of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, the following spectroscopic signatures are expected:
Proton NMR (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Dimethylamino (-N(CH₃)₂): A strong singlet integrating to 6 protons. Due to resonance with the ring, this signal may be slightly downfield compared to aliphatic amines, typically around δ 2.9 – 3.1 ppm .
-
Methylene (-CH₂-): A singlet (or doublet if coupling with OH is visible) integrating to 2 protons, typically around δ 4.5 – 4.7 ppm .
-
Hydroxyl (-OH): A broad singlet (exchangeable with D₂O), chemical shift varies with concentration and solvent (approx. δ 5.0 – 6.0 ppm in DMSO).
Mass Spectrometry (MS)
-
Molecular Ion: [M+H]⁺ = 144.15 Da.
-
Fragmentation Pattern:
-
Loss of the hydroxymethyl group (M - 31).
-
Characteristic cleavage of the 1,2,4-oxadiazole ring often involves the loss of NO (30 Da) or retro-cycloaddition fragments (R-CN).
-
Applications in Drug Design[1][2][3]
Bioisosterism
The 1,2,4-oxadiazole ring is a proven bioisostere for esters and amides .
-
Geometry: It mimics the planar geometry of the amide bond.
-
Interactions: The ring nitrogens and oxygen can accept hydrogen bonds, mimicking the carbonyl oxygen of esters.
-
Advantage: Unlike esters, the oxadiazole ring is resistant to rapid hydrolysis by plasma esterases, significantly improving the half-life of the compound.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of <150 Da and specific polar interactions, this molecule serves as an excellent fragment .
-
Growth Vectors:
-
The Alcohol: Can be converted to a halide, mesylate, or aldehyde to couple with larger scaffolds.
-
The Amine: While less reactive due to conjugation, the dimethylamino group provides a specific hydrophobic/electrostatic contact point in protein binding pockets.
-
References
-
Clapp, L. B. (1976). 1,2,3- and 1,2,4-Oxadiazoles.[1][2] In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on oxadiazole reactivity and synthesis).
- Pace, A., & Buscemi, S. (2017). Fluorine-containing 1,2,4-oxadiazoles as potential drugs. Expert Opinion on Drug Discovery. (Discusses the physicochemical impact of substitutions on the 1,2,4-oxadiazole ring).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link (Review of bioisosteric properties and metabolic stability).
- Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3362-3364.
-
PubChem Compound Summary . 1,2,4-Oxadiazole derivatives. National Center for Biotechnology Information. Link (General source for predicted molecular descriptors).
Sources
Comprehensive Structural Analysis Guide: [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
This guide provides an in-depth technical analysis of the structural characterization of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol . It is designed for researchers and drug development professionals focusing on small-molecule crystallography, bioisosteric replacement, and solid-state chemistry.
Executive Summary
The 1,2,4-oxadiazole ring system is a critical pharmacophore in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its metabolic stability and distinct electrostatic profile. The specific derivative [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol represents a unique structural challenge: it combines a highly electron-donating dimethylamino group at the C3 position with a flexible, hydrogen-bond-donating hydroxymethyl group at the C5 position.
This guide details the predicted molecular geometry, solid-state assembly, and rigorous experimental protocols required to solve its crystalline structure. Given that specific crystallographic data (CIF) for this exact analog is not currently deposited in open public databases (e.g., CSD), this document serves as a foundational protocol for its de novo structural determination.
Molecular Architecture & Electronic Properties
Understanding the electronic distribution within the molecule is a prerequisite for successful crystallization and structure solution.
1.1. The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is planar and aromatic, possessing
-
Dipole Moment: The ring exhibits a significant dipole moment, typically directed from the oxygen atom towards the nitrogen atoms.
-
Bond Lengths: Based on statistical analysis of analogous structures in the Cambridge Structural Database (CSD), the C=N bond lengths are characteristically shorter (~1.29–1.31 Å) than the single bonds, indicating delocalization.
1.2. Substituent Effects
-
C3-Dimethylamino Group: The nitrogen lone pair is expected to conjugate with the oxadiazole ring system. This conjugation imparts partial double-bond character to the C3-N(exocyclic) bond, restricting rotation and enforcing planarity of the dimethylamino group with the ring.
-
C5-Hydroxymethyl Group: The -CH2OH moiety introduces conformational flexibility. The C5-C(alpha) bond allows rotation, but the crystalline conformation will be locked by intermolecular hydrogen bonding involving the hydroxyl proton.
Table 1: Predicted Geometric Parameters (Based on CSD Analogs)
| Parameter | Bond/Angle | Predicted Value (Å / °) | Structural Insight |
| Bond Length | O1–N2 | 1.40 – 1.42 Å | Typical single bond character within the heteroaromatic ring. |
| Bond Length | C3–N(Me)2 | 1.33 – 1.36 Å | Shortened due to resonance (partial double bond); planar geometry. |
| Bond Length | C5–CH2OH | 1.49 – 1.51 Å | Standard sp2-sp3 single bond; rotational freedom. |
| Bond Angle | N2–C3–N(Me)2 | ~120° | Planar sp2 hybridization; minimal steric strain. |
| Torsion | Ring–CH2–OH | Variable | Defined by crystal packing and H-bond network (gauche or anti). |
Solid-State Assembly & Supramolecular Synthons
The crystalline packing of this molecule will be dominated by the competition between strong hydrogen bonding and weak dispersive forces (pi-stacking).
2.1. Hydrogen Bonding Network
The primary "supramolecular synthon" driving crystallization is the interaction between the hydroxyl group (donor) and the ring nitrogens (acceptors) .
-
Donor: -O-H
-
Acceptor: N4 (most basic site) or N2.
-
Motif: Expect the formation of infinite chains or centrosymmetric dimers linked by O-H···N4 hydrogen bonds.
2.2. Pi-Stacking
The planar oxadiazole ring, enriched by the electron-donating dimethylamino group, is likely to engage in offset face-to-face pi-stacking interactions, stabilizing the crystal lattice along the short axis (typically the b or c axis).
2.3. Predicted Space Group
For small, achiral organic molecules with directional H-bonding:
-
Most Likely: P21/c (Monoclinic) or P-1 (Triclinic).
-
Reasoning: These centrosymmetric space groups allow for the efficient packing of dipoles and the formation of inversion-related dimers.
Experimental Protocol: Crystallization & Structure Solution
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a systematic screening approach is required.
3.1. Synthesis Pathway (Brief)
The target is typically synthesized via the condensation of N,N-dimethylhydroxyguanidine with a glycolic acid derivative (e.g., ethyl glycolate) or by reacting the corresponding amidoxime with an acylating agent followed by cyclization.
3.2. Crystal Growth Strategy
The high solubility of the hydroxymethyl group in polar solvents necessitates a biphasic approach.
Table 2: Optimized Solvent Systems for Crystallization
| Method | Solvent System (Solvent / Anti-solvent) | Mechanism | Target Morphology |
| Slow Evaporation | Ethanol / Ethyl Acetate (1:1) | Controlled supersaturation | Prisms or blocks |
| Vapor Diffusion | Methanol (inner) / Diethyl Ether (outer) | Gradual polarity shift | High-quality single crystals |
| Liquid Diffusion | DMF / Water (Layering) | Interface nucleation | Needles (if rapid), Blocks (if slow) |
3.3. Data Collection & Refinement Workflow
The following DOT diagram illustrates the logical workflow for solving the structure, from crystal selection to final CIF validation.
Figure 1: Standardized workflow for single-crystal X-ray diffraction analysis of small organic molecules.
Technical Nuances in Refinement
When refining the structure of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, pay specific attention to:
-
Hydroxyl Hydrogen Location: The hydrogen atom on the hydroxyl group is difficult to locate via X-ray diffraction alone due to low electron density.
-
Protocol: Locate the oxygen atom first. Use difference Fourier maps to find the electron density peak corresponding to H. If ambiguous, calculate the position based on optimal H-bonding geometry (AFIX 147 in SHELX) but allow the torsion angle to refine.
-
-
Disorder in the Methanol Group: The -CH2OH arm may exhibit rotational disorder.
-
Protocol: If the thermal ellipsoids for C5-alpha or O-hydroxyl are elongated, model the disorder over two positions with occupancy factors linked to sum to 1.0 (e.g., PART 1 / PART 2 commands).
-
-
Dimethylamino Planarity: Ensure the N-methyl carbons are essentially coplanar with the oxadiazole ring. Significant deviation may indicate crystal packing forces overcoming the conjugation energy.
Interaction Map (Graphviz)
The following diagram visualizes the expected intermolecular interactions that stabilize the crystal lattice.
Figure 2: Predicted supramolecular interaction map showing the dominant O-H···N hydrogen bond and secondary pi-stacking interactions.
References
-
Pace, A., & Buscemi, S. (2017). The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Chemistry. Advances in Heterocyclic Chemistry. Link
-
Ooi, L., et al. (2013). Crystal structure of 3-(4-methylphenyl)-5-(piperidin-1-ylmethyl)-1,2,4-oxadiazole. Acta Crystallographica Section E. Link
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search for "1,2,4-oxadiazole" substructures).[1][2][3][4] Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[3][4][5][6] Journal of Medicinal Chemistry.[3] Link
Sources
- 1. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Bioisosterism, Synthesis, and Therapeutic Application
Executive Summary
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued not merely as a structural linker but as a critical modulator of physicochemical properties.[1][2][3][4][5] Acting as a non-hydrolyzable bioisostere for esters and amides, it offers enhanced metabolic stability, improved lipophilicity, and specific hydrogen-bonding vectors. This guide dissects the scaffold's utility across oncology, genetic disorders, and virology, providing actionable synthetic protocols and mechanistic insights for drug development professionals.
Part 1: Structural Significance & Medicinal Chemistry[1][3]
The Bioisosteric Advantage
In drug design, the 1,2,4-oxadiazole ring is frequently employed to replace labile ester (–COO–) or amide (–CONH–) functionalities.[2][6][7]
-
Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to esterases and peptidases, significantly extending the in vivo half-life (
) of the parent compound. -
Dipole & Interaction: The ring is electron-poor (π-deficient), allowing it to participate in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. The nitrogen at position 2 ( ) and position 4 ( ) serve as weak hydrogen bond acceptors.
Regioisomerism
While 1,3,4-oxadiazoles are common, the 1,2,4-isomer offers unique vector geometry. The substituents at positions C3 and C5 are oriented at approximately 136°, mimicking the bond angle of a trans-amide, which is crucial for peptidomimetic design.
Part 2: Therapeutic Landscapes & Mechanisms
Genetic Disorders: Nonsense Mutation Suppression
The most commercially significant application of the 1,2,4-oxadiazole scaffold is Ataluren (Translarna™) .
-
Target: The ribosome (specifically the decoding center).
-
Mechanism: Ataluren promotes ribosomal "readthrough" of premature termination codons (PTCs) caused by nonsense mutations (UGA > UAG > UAA).[8][9] It stabilizes the interaction between the ribosome and near-cognate tRNAs, allowing the insertion of an amino acid instead of terminating translation. This restores the production of full-length functional proteins (e.g., Dystrophin in Duchenne Muscular Dystrophy).[9]
Figure 1: Mechanism of Ataluren-mediated nonsense mutation suppression.
Oncology: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes tryptophan into kynurenine, creating an immunosuppressive tumor microenvironment.
-
Role of 1,2,4-Oxadiazole: Recent derivatives have shown high affinity for the IDO1 active site. The oxadiazole nitrogen coordinates directly with the ferrous iron (
) of the heme group, competitively inhibiting the enzyme. -
Outcome: Restoration of T-cell proliferation and reduction of regulatory T-cell (Treg) differentiation.
Antiviral & Cardiovascular Applications
-
Pleconaril: An antiviral capsid binder used against picornaviruses (rhinovirus/enterovirus). The 1,2,4-oxadiazole acts as a hydrophobic linker that fits into the viral capsid's hydrophobic pocket, preventing uncoating.
-
Zibotentan: An endothelin receptor antagonist (
selective) investigated for prostate cancer and hypertension. The oxadiazole ring provides rigid spacing and metabolic stability.
Part 3: Technical Workflows & Protocols[7]
Chemical Synthesis: The Amidoxime Route
The most robust method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of amidoximes with carboxylic acid derivatives.
Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Reagents:
-
Aryl/Alkyl Nitrile (Precursor)
-
Hydroxylamine hydrochloride (
) -
Carboxylic Acid or Acyl Chloride[7]
-
Coupling Agent (EDC/HOBt or T3P) or Base (NaH/THF)
Step 1: Amidoxime Formation
-
Dissolve the nitrile (10 mmol) in ethanol (30 mL).
-
Add
(12 mmol) and (12 mmol) dissolved in minimal water. -
Critical Step: Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Evaporate solvent; recrystallize the solid amidoxime from ethanol/water.
Step 2: Cyclization (The "One-Pot" Modification)
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at RT to activate the acid. -
Add the purified amidoxime (1.0 equiv) from Step 1.
-
Stir at RT for 2 hours (formation of O-acylamidoxime intermediate).
-
Cyclodehydration: Heat the mixture to 100°C for 4–6 hours.
-
Workup: Pour into ice water. The 1,2,4-oxadiazole precipitate is filtered, washed with
, and recrystallized.
Figure 2: Step-wise synthesis of 1,2,4-oxadiazoles via the amidoxime route.
Biological Evaluation: IDO1 Inhibition Assay
To validate the anticancer potential of synthesized derivatives, an enzymatic inhibition assay is required.
Protocol: IDO1 Enzymatic Kynurenine Assay
-
Principle: Measures the conversion of L-Tryptophan to N-formylkynurenine (which hydrolyzes to Kynurenine).
-
Detection: Colorimetric (Ehrlich’s reagent) or Fluorometric.
Workflow:
-
Enzyme Prep: Use recombinant human IDO1 (rhIDO1) diluted in assay buffer (50 mM Potassium Phosphate, pH 6.5, with 20 mM Ascorbate, 10 μM Methylene Blue, and 100 μg/mL Catalase).
-
Inhibitor Incubation: Add 1,2,4-oxadiazole derivative (in DMSO) to the enzyme solution. Incubate 15 min at RT.
-
Substrate Addition: Initiate reaction by adding L-Tryptophan (final conc. 100 μM).
-
Reaction: Incubate at 37°C for 45 minutes.
-
Termination: Stop reaction with 30% Trichloroacetic acid (TCA). Centrifuge to remove protein precipitate.
-
Color Development: Mix supernatant 1:1 with Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Read: Measure Absorbance at 490 nm (
). -
Calculation:
.
Part 4: Quantitative Data Summary
The following table summarizes the biological profile of key 1,2,4-oxadiazole derivatives based on recent literature and clinical data.
| Compound Class | Primary Target | Mechanism of Action | Key Activity Metric | Clinical/Research Status |
| Ataluren | Ribosome (Decoding Center) | Nonsense mutation readthrough | EMA Approved (DMD) [1] | |
| Zibotentan | Endothelin Receptor A ( | Competitive Antagonism | Phase III (Oncology/CV) [2] | |
| Pleconaril | Viral Capsid (VP1) | Capsid stabilization (prevents uncoating) | Investigational [3] | |
| Epacadostat Analogues | IDO1 Enzyme | Heme iron coordination | Preclinical Research [4] | |
| Phthalazine Derivatives | Tubulin | Polymerization Inhibition | Early Discovery [5] |
Part 5: Future Outlook
The 1,2,4-oxadiazole scaffold is evolving beyond simple bioisosterism. Current trends indicate its utility in PROTACs (Proteolysis Targeting Chimeras) , where the oxadiazole serves as a rigid, metabolically stable linker between the E3 ligase ligand and the protein of interest. Furthermore, covalent inhibitors targeting non-catalytic cysteines are exploring electrophilic 1,2,4-oxadiazoles to achieve irreversible binding in kinase targets.
References
-
EMA Assessment Report: Translarna (Ataluren). European Medicines Agency. Available at: [Link]
-
Zibotentan (ZD4054): An Endothelin A Receptor Antagonist. Clinical Cancer Research. Available at: [Link]
-
Pleconaril: A Capsid-Binding Antiviral. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Discovery of IDO1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
1,2,4-Oxadiazole Derivatives as Potential Anticancer Agents. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ataluren - Wikipedia [en.wikipedia.org]
The Architect’s Guide to 3,5-Disubstituted 1,2,4-Oxadiazoles: Synthesis, Bioisosterism, and Pharmacological Utility
Executive Summary
The 3,5-disubstituted 1,2,4-oxadiazole ring is not merely a structural linker; it is a privileged scaffold in modern medicinal chemistry. Serving as a hydrolytically stable bioisostere for esters and amides, it offers a critical solution to the "metabolic liability" often encountered in early-stage drug discovery. This technical guide provides a comprehensive analysis of this heterocycle, moving beyond basic textbook definitions to explore the mechanistic nuances of its formation, its strategic deployment in FDA-approved therapeutics, and the most robust, field-tested protocols for its synthesis.
Part 1: Structural Significance & Bioisosterism[1][2]
The Metabolic Shield
The primary utility of the 1,2,4-oxadiazole core lies in its ability to mimic the electronics and geometry of ester and amide bonds while resisting esterases and peptidases.
-
Geometry: The ring is planar, with the C3–N4 and C5–N2 bonds creating a dipole arrangement similar to the carbonyl of an amide.
-
Lipophilicity: Unlike the polar amide bond, the oxadiazole ring significantly increases logP, enhancing membrane permeability.
-
pKa Modulation: The ring acts as a weak base, influencing the solubility profile of the parent molecule without introducing a high-pKa center that might lead to hERG liability.
Isomeric Distinction
It is vital to distinguish the 1,2,4-isomer from its 1,3,4-counterpart.[1] The 1,2,4-oxadiazole is synthesized unsymmetrically, allowing for precise control over the substituents at the 3- and 5-positions. The 3-position is derived from the amidoxime (nitrile precursor), while the 5-position originates from the carboxylic acid derivative. This regiochemical control is the cornerstone of its synthetic versatility.
Part 2: Synthetic Methodologies
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved from harsh thermal dehydrations to mild, coupling-reagent-mediated cyclizations.
The Classical Amidoxime Route (Thermal)
Historically, this involved the O-acylation of an amidoxime with an acyl chloride, followed by high-temperature reflux (often in toluene or pyridine) to force cyclodehydration.
-
Drawback: High temperatures often lead to degradation of sensitive functional groups and potential Boulton-Katritzky rearrangements.
The Modern Coupling Approach (T3P/CDI)
Current best practices utilize coupling reagents to activate the carboxylic acid and facilitate dehydration under mild conditions.
-
T3P (Propylphosphonic Anhydride): The gold standard. It acts as both a coupling agent and a water scavenger, driving the equilibrium toward the cyclized product at ambient or mild temperatures.
-
CDI (1,1'-Carbonyldiimidazole): Effective for one-pot procedures but moisture-sensitive.
Table 1: Comparative Analysis of Coupling Reagents
| Reagent | Activation Species | Reaction Temp | Water Scavenging | Suitability |
| T3P | Mixed Anhydride | 25°C – 80°C | High | Best for scale-up; non-toxic byproducts. |
| CDI | Acyl Imidazole | Reflux often req. | Low | Good for "one-pot" from acid. |
| EDC/HOBt | Active Ester | Reflux req.[1] | None | Common, but requires separate cyclization step. |
| Acyl Chloride | Acyl Chloride | 0°C – 110°C | N/A | High reactivity; poor functional group tolerance. |
Part 3: Mechanistic Insights
The formation of the 1,2,4-oxadiazole ring proceeds through a distinct two-stage mechanism: O-Acylation followed by Cyclodehydration .[2] Understanding this is crucial for troubleshooting low yields.
Mechanism Visualization
The following diagram illustrates the pathway from the nitrile precursor to the final heterocycle, highlighting the critical intermediate.
Caption: The stepwise assembly of the 1,2,4-oxadiazole core. Note that O-acylation is kinetically favored over N-acylation, which is essential for the correct ring closure.
Part 4: Pharmacological Applications (Case Studies)
Ataluren (Translarna™)
-
Indication: Duchenne Muscular Dystrophy (nmDMD).
-
Role of Scaffold: The 1,2,4-oxadiazole core connects a fluorobenzene and a benzoic acid moiety. It maintains the molecule's planarity, which is essential for its interaction with the ribosome to promote read-through of premature stop codons.
-
Synthesis Insight: Industrial synthesis utilizes the reaction of a cyanobenzoic acid derivative with hydroxylamine, followed by coupling with a fluorobenzoyl chloride.
Ozanimod (Zeposia®)
-
Indication: Multiple Sclerosis / Ulcerative Colitis.
-
Target: S1P1 and S1P5 receptor modulator.
-
Role of Scaffold: Acts as a stable linker that orients the lipophilic tail into the receptor's binding pocket while avoiding the rapid hydrolysis seen with ester-based analogs.
Part 5: Experimental Protocols
Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)
This protocol is optimized for high yield and operational simplicity, avoiding the isolation of the potentially unstable O-acyl amidoxime intermediate.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amidoxime (1.1 equiv)
-
T3P (50% in EtOAc, 1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Solvent: Ethyl Acetate or DMF
Workflow:
-
Activation: Charge a reaction vessel with the Carboxylic Acid and Solvent. Add Triethylamine and stir at 0°C.
-
Coupling: Add T3P solution dropwise. Stir for 15 minutes to generate the active anhydride species.
-
Addition: Add the Amidoxime in one portion. Allow the mixture to warm to Room Temperature (RT).
-
Cyclization: Monitor by LCMS. If the intermediate (O-acyl amidoxime) persists, heat the reaction to 60–80°C for 2–4 hours. T3P will scavenge the water released during cyclization.
-
Workup: Dilute with water, extract with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.
Protocol B: General Workflow Visualization
Caption: Decision tree for the one-pot T3P synthesis, ensuring complete conversion of the O-acyl intermediate.
References
-
Pace, A., & Pieridou, G. (2020). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry. [Link]
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. [Link]
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
FDA Access Data. (2020). Zeposia (Ozanimod) Chemistry Review. [Link]
-
EMA Assessment Report. (2014). Translarna (Ataluren). [Link]
Sources
The Emerging Landscape of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1][2] This technical guide delves into the largely unexplored chemical space of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol and its derivatives. We will navigate the synthetic rationale, propose robust experimental protocols, and explore the potential therapeutic applications of this promising scaffold. This document serves as a foundational resource for researchers aiming to pioneer the development of novel therapeutics based on this unique molecular architecture.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals.[3][4] Among these, the 1,2,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, has garnered significant attention.[5][6] Its appeal in drug design is multifaceted:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile ester and amide groups.[2]
-
Bioisosterism: It serves as an effective bioisostere for esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties while maintaining key binding interactions.[2]
-
Diverse Biological Activities: The 1,2,4-oxadiazole scaffold is present in compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][5]
The subject of this guide, the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol core, introduces two key functionalities: a dimethylamino group at the 3-position and a hydroxymethyl group at the 5-position. The dimethylamino moiety can serve as a crucial pharmacophore for interacting with various biological targets, while the methanol group provides a handle for further derivatization or can participate in hydrogen bonding.
Synthetic Pathways and Methodologies
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, primarily relying on the cyclization of an amidoxime with a carboxylic acid derivative. To construct the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol core, a plausible and efficient synthetic strategy is proposed below.
Proposed Synthetic Route
The synthesis would logically proceed through the preparation of a key intermediate, N,N-dimethyl-N'-hydroxy-oxalamidine, which would then be reacted with a protected form of glycolic acid, followed by deprotection.
Caption: Proposed synthetic pathway for [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol.
Detailed Experimental Protocol: Synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Step 1: Synthesis of N,N-Dimethyl-N'-hydroxy-oxalamidine
-
Reaction Setup: To a solution of dimethylcyanamide (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amidoxime.
Step 2: Synthesis of Protected [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
-
Reaction Setup: Dissolve the N,N-dimethyl-N'-hydroxy-oxalamidine (1.0 eq) and a protected glycolic acid derivative such as acetoxyacetyl chloride (1.1 eq) in a suitable solvent like pyridine or dichloromethane.
-
Reaction Conditions: Cool the reaction mixture to 0 °C and stir for 4-6 hours. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then heated in a high-boiling point solvent like xylene or subjected to base-catalyzed cyclization to form the 1,2,4-oxadiazole ring. Purify the resulting protected compound by column chromatography.
Step 3: Deprotection to Yield [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
-
Reaction Setup: Dissolve the protected intermediate in a suitable solvent system (e.g., methanol/water).
-
Reaction Conditions: Add a base such as potassium carbonate or a mild acid, depending on the protecting group, and stir at room temperature until deprotection is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture and extract the final product. Purify by column chromatography to obtain [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol.
Characterization and Analytical Data
The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques should be employed.
| Analytical Technique | Expected Observations for the Core Structure |
| ¹H NMR | Signals corresponding to the dimethylamino protons, the methylene protons of the methanol group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the two carbons of the oxadiazole ring, the dimethylamino carbons, and the methylene carbon. |
| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition. |
| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and C=N stretching of the oxadiazole ring. |
Exploration of Pharmacological Potential and Structure-Activity Relationships (SAR)
While specific biological data for the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol core is not yet widely published, we can extrapolate potential therapeutic avenues based on the activities of structurally similar 1,2,4-oxadiazole derivatives.
Potential Therapeutic Targets
-
Oncology: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[1] The dimethylamino group could enhance interactions with kinases or other cancer-related targets.
-
Inflammation and Immunology: The 1,2,4-oxadiazole scaffold is found in molecules targeting inflammatory pathways.
-
Infectious Diseases: The structural rigidity and potential for hydrogen bonding make this scaffold a candidate for the development of novel antibacterial and antiviral agents.[1]
Proposed Derivatization and SAR Studies
The [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol core offers rich opportunities for chemical modification to explore the structure-activity relationship.
Caption: Key sites for derivatization on the core scaffold to explore SAR.
Key Research Questions for SAR Exploration:
-
Impact of the Hydroxymethyl Group: How does esterification or etherification of the primary alcohol affect potency and selectivity?
-
Role of the Dimethylamino Group: Can replacing the dimethylamino group with other alkylamines or cyclic amines improve target engagement or pharmacokinetic properties?
-
Introduction of Aromatic or Heteroaromatic Moieties: Can the hydroxymethyl group be used as a linker to introduce larger, more complex substituents to probe deeper into binding pockets?
Conclusion and Future Directions
The [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol scaffold represents a novel and intriguing starting point for the design of new therapeutic agents. Its synthesis is feasible through established methodologies, and its structure is ripe for extensive derivatization to build a comprehensive understanding of its structure-activity relationships. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising class of molecules, with the potential to uncover next-generation drugs for a multitude of diseases. The path forward involves systematic synthesis, rigorous biological screening, and ultimately, the identification of lead compounds for preclinical development.
References
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives. (URL: [Link])
- 1,2,4-oxadiazole derivatives and their therapeutic use. (URL: )
- WO2009043889A2 - Oxadiazole deriv
- US9273037B2 - Processes for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles. (URL: )
-
Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (URL: [Link])
-
3-amino-5. (URL: [Link])
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (URL: [Link])
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (URL: [Link])
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (URL: [Link])
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2009043889A2 - Oxadiazole derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Purity Synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Executive Summary
This application note details a robust, scalable synthetic protocol for [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol , a critical bioisostere scaffold in medicinal chemistry. Unlike standard 3,5-disubstituted 1,2,4-oxadiazoles derived from amidoximes, the presence of the 3-dimethylamino group requires the use of
To ensure high yield and purity, this guide rejects the direct condensation of ethyl glycolate (which suffers from oligomerization side-reactions due to the free hydroxyl) in favor of a Protection-Cyclization-Deprotection strategy using acetoxyacetyl chloride . This method guarantees the integrity of the primary alcohol during the harsh cyclodehydration phase.
Key Chemical Challenges Addressed:
-
Regioselectivity: Ensuring the 1,2,4-oxadiazole formation over 1,2,4-oxadiazolone byproducts.
-
Functional Group Tolerance: Protecting the C5-hydroxymethyl group during thermal cyclization.
-
Precursor Stability: Handling the hygroscopic nature of
-dimethylhydroxyguanidine.
Synthetic Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward reaction workflow.
Figure 1: Step-wise synthetic pathway utilizing an acetylation protection strategy to preserve the C5-alcohol.
Detailed Experimental Protocols
Phase 1: Synthesis of -Hydroxy- -dimethylguanidine
The formation of the oxadiazole ring requires an "amidoxime-like" species. For a 3-amino substituent, the correct precursor is a hydroxyguanidine.
Reaction Principle: Nucleophilic addition of hydroxylamine to the nitrile group of
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
|---|
|
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl (1.2 eq) in water (20 mL).
-
Neutralization: Slowly add Sodium Carbonate (0.6 eq). Evolution of
gas will occur. Stir until gas evolution ceases (~15 min). -
Addition: Add Ethanol (100 mL) followed by
-Dimethylcyanamide (1.0 eq) dropwise. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin or ). The nitrile spot should disappear. -
Workup:
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove ethanol.
-
The residue will be a saline slurry. Extract with warm Ethyl Acetate (
mL) or Isopropanol/DCM (1:4). -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: The crude product is typically a viscous oil or low-melting solid sufficient for the next step. If highly impure, recrystallize from Ethanol/Ether.
-
Expected Yield: 75–85%
-
Key QC Parameter:
NMR ( ) should show singlet (~2.8 ppm) and broad signals.
-
Phase 2: Cyclization to [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methyl acetate
Direct reaction with glycolic acid often leads to self-esterification. We use Acetoxyacetyl chloride to introduce the C5 carbon frame with the alcohol already protected.
Reagents:
| Reagent | Equiv. | Role |
|---|
|
Protocol:
-
O-Acylation (Room Temp):
-
Dissolve the hydroxyguanidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (10 mL/g). Cool to
. -
Add Acetoxyacetyl chloride (1.1 eq) dropwise. Exothermic reaction.
-
Stir at
for 30 min, then warm to RT for 1 hour. -
Checkpoint: LCMS should show the O-acyl intermediate mass (
).
-
-
Cyclodehydration (Thermal):
-
Evaporate the DCM to leave the intermediate residue.
-
Re-dissolve the residue in Toluene (15 mL/g).
-
Equip with a Dean-Stark trap (optional, but recommended to remove water) and reflux (
) for 12–16 hours. -
Mechanism:[2][3][4][5] The heat drives the condensation of the amide nitrogen onto the carbonyl, eliminating water to form the 1,2,4-oxadiazole ring.
-
-
Workup:
-
Cool to RT. Wash the toluene layer with saturated
(to remove acid byproducts) and Brine. -
Dry (
) and concentrate. -
Purification: Flash Chromatography (Silica Gel).[6] Gradient: 0
30% EtOAc in Hexanes. -
Target: [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methyl acetate.
-
Phase 3: Deprotection to Target
Final removal of the acetate group to reveal the primary alcohol.
Protocol:
-
Dissolve the acetate intermediate in Methanol (10 mL/g).
-
Add Potassium Carbonate (
, 0.5 eq) or catalytic Sodium Methoxide ( ). -
Stir at
for 30 minutes. (Ester hydrolysis is rapid). -
Quench: Neutralize with dilute HCl or Amberlyst-15 (H+ form) resin to pH 7.
-
Isolation: Filter (if using resin) or extract. Concentrate to dryness.[7]
-
Final Polish: Recrystallize from EtOAc/Hexanes or perform a short silica plug filtration if necessary.
Characterization & Quality Control
Expected Analytical Data
Confirm the structure using the following parameters.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Dimethylamino group at C3. | |||
| Methylene at C5 (deshielded by heterocycle). | |||
| Exchangeable hydroxyl proton. | |||
| C5 (Oxadiazole) | Characteristic low-field shift for C5. | ||
| C3 (Oxadiazole) | Carbon attached to amino group. | ||
| LCMS | ~144.15 Da | Molecular Ion ( |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Hydroxylamine instability or incomplete addition. | Use fresh |
| Incomplete Cyclization | Temperature too low. | Switch solvent from Toluene ( |
| Product is Oily/Impure | Acetamide byproducts. | Wash organic layer thoroughly with water/brine. The dimethylamino group makes the product slightly basic; avoid strong acid washes which might protonate and extract the product. |
References
-
General Synthesis of 1,2,4-Oxadiazoles
- Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
Hydroxyguanidine Reactivity
- Kitamura, N., et al. (2014). Synthesis of 3-Amino-1,2,4-oxadiazoles via 1,3-Dipolar Cycloaddition. Chemical Pharmaceutical Bulletin.
-
Cyclization Methodologies (Acylation-Dehydration)
-
Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.
-
-
Bioisostere Applications
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. FI93954C - Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals - Google Patents [patents.google.com]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Fragment-to-Lead Optimization: Strategic SAR Development for 3-Amino-1,2,4-Oxadiazoles
Abstract & Scope
This application note details the strategic development of Structure-Activity Relationship (SAR) studies centered on [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (Compound 1 ). As a distinct bioisostere of esters and amides, the 1,2,4-oxadiazole core offers enhanced metabolic stability while retaining hydrogen-bond acceptor capabilities. This guide addresses the "Fragment-to-Lead" phase, providing protocols for chemical synthesis, library design, and physiochemical validation. It is intended for medicinal chemists and lead optimization teams seeking to exploit this scaffold for improved pharmacokinetic (PK) profiles.
Chemical Space & SAR Design Strategy
The Scaffold Rationale
Compound 1 represents a "polar-biased" fragment. Its utility lies in three distinct structural zones:
-
The Core (1,2,4-Oxadiazole): A flat, aromatic linker acting as a metabolically stable replacement for labile esters/amides.
-
Zone A (C3-Dimethylamino): A basic center capable of ionic interactions or H-bonding.
-
Zone B (C5-Hydroxymethyl): A polar "anchor" point suitable for further elaboration (ethers, amines) or direct interaction with serine/cysteine residues in enzyme pockets.
SAR Expansion Map
To develop a robust SAR library, modifications must probe sterics, electronics, and lipophilicity systematically.
Figure 1: Strategic SAR expansion map for the 1,2,4-oxadiazole scaffold. High-priority modifications focus on modulating the basicity of the C3 amine and extending the C5 linker.
Synthetic Protocols (Execution)
The synthesis of 3-amino-1,2,4-oxadiazoles requires a specific approach different from 3-aryl variants. The most robust method involves the cyclization of
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol on a gram scale.
Materials:
- -Dimethyl-N'-hydroxyguanidine (Precursor A)
-
Ethyl glycolate (Precursor B)
-
Sodium ethoxide (NaOEt) (21% in EtOH)
-
Molecular Sieves (4Å)
-
Anhydrous Ethanol
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve
-Dimethyl-N'-hydroxyguanidine (10 mmol) in anhydrous ethanol (20 mL) containing 4Å molecular sieves. -
Coupling: Add Ethyl glycolate (12 mmol, 1.2 eq) followed by dropwise addition of NaOEt (12 mmol).
-
Cyclodehydration: Heat the reaction mixture to reflux (
) for 4–6 hours. Note: Monitoring by TLC (5% MeOH in DCM) is insufficient; use LC-MS to confirm ring closure (M+1 = 144.1). -
Workup: Cool to room temperature. Filter off sieves. Concentrate the filtrate in vacuo.
-
Purification: Partition residue between EtOAc and Water. The product is polar; extensive extraction of the aqueous layer (3x) is required. Dry organic layer over
. -
Validation: Recrystallize from hexanes/EtOAc to yield white crystals.
Critical Checkpoint:
-
NMR (DMSO-
): Look for the disappearance of the guanidine N-OH proton and the shift of the methylene protons adjacent to the alcohol. -
Mechanism: The reaction proceeds via an
-acyl-hydroxyguanidine intermediate which undergoes dehydration to close the ring.
Protocol B: Library Generation (Zone B Diversification)
Objective: Convert the C5-methanol into a diverse ether library (SAR exploration).
-
Deprotonation: Dissolve Compound 1 (0.5 mmol) in dry DMF at
. Add NaH (60% dispersion, 0.6 mmol). Stir for 15 min. -
Alkylation: Add diverse alkyl/benzyl halides (0.6 mmol). Warm to RT and stir for 2 hours.
-
Quench: Add saturated
. Extract with EtOAc.
Physiochemical Profiling & Data Analysis
For this fragment type, "drug-likeness" is defined by Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).
Matched Molecular Pair (MMP) Analysis
Compare the 1,2,4-oxadiazole against standard linkers to justify its inclusion.
| Analogue ID | Structure (Linker) | LogD (pH 7.4) | Metabolic Stability ( | Notes |
| OXD-001 | 1,2,4-Oxadiazole | 0.85 | >120 | High stability; moderate polarity. |
| EST-002 | Ester (-COO-) | 1.10 | 15 | Rapid hydrolysis in plasma. |
| AMD-003 | Amide (-CONH-) | 0.95 | 60 | Good stability; H-bond donor liability. |
| TRZ-004 | 1,2,4-Triazole | 0.45 | >120 | High polarity; potential permeability issues. |
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesizing and validating the SAR library. Note the "Physiochemical Assay" gate before biological testing to ensure compound quality.
Scientific Integrity & Troubleshooting
Causality in Synthesis
-
Why 1,2,4-Oxadiazole? The 1,2,4-isomer is chosen over the 1,3,4-isomer here because the 3-amino substitution pattern is synthetically accessible via hydroxyguanidines and provides a unique vector for basicity that the 1,3,4-isomer (typically 2-amino) handles differently regarding tautomerism.
-
Temperature Control: The cyclization step (Protocol A, Step 3) is thermodynamically driven. Insufficient heat results in the isolation of the
-acyl intermediate (open chain), which is often unstable.
Self-Validating Protocols
-
The "Water Shift" Check: In
NMR, the -OH proton of the methanol group is concentration-dependent. To confirm the structure is not the open-chain ester, add . The -OH signal should disappear, but the methylene peak must remain a singlet (or coupled only to itself if chiral), distinct from the downfield shift of an ester methylene.
References
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3362-3366. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Application Note: [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol in Oncology Drug Design
This Application Note is designed for medicinal chemists and oncology researchers engaged in Fragment-Based Drug Discovery (FBDD) . It details the strategic utilization of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol as a high-value scaffold for synthesizing metabolically stable anticancer agents.
Executive Summary & Rationale
In modern cancer pharmacology, bioisosteric replacement is a critical strategy to overcome the metabolic instability of amide and ester bonds found in many kinase inhibitors and immunomodulators.
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (hereafter referred to as Compound 3-DM ) represents a "privileged structure" for this purpose. It offers three distinct pharmacological advantages over traditional linkers:
-
Metabolic Shielding: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for amides/esters, extending the half-life (
) of the final drug candidate. -
Solubility Modulation: The C3-dimethylamino group introduces a basic center (
modulation), improving aqueous solubility and cell permeability compared to lipophilic phenyl rings. -
Versatile Conjugation: The C5-hydroxymethyl moiety serves as a "warhead anchor," allowing precise covalent attachment to target-binding motifs (e.g., kinase hinge binders).
This guide provides a validated workflow for incorporating Compound 3-DM into anticancer libraries, specifically targeting EGFR (lung cancer) and STING (immunotherapy) pathways.
Strategic Application: The "Linker-Replacement" Protocol
Concept
Many potent anticancer agents fail in vivo due to rapid hydrolysis of amide linkers by plasma esterases/peptidases. The Compound 3-DM scaffold replaces these labile bonds.
Mechanism of Action (Structural):
-
Original Drug: Warhead — [Amide Bond] — Tail
-
Optimized Drug: Warhead — [1,2,4-Oxadiazole] — Tail
-
Result: The oxadiazole ring mimics the planar geometry and hydrogen-bonding capability of the amide bond but is immune to protease cleavage.
Workflow Diagram: Scaffold Incorporation
The following diagram illustrates the logical flow of converting Compound 3-DM into a bioactive kinase inhibitor.
Figure 1: Synthetic workflow for integrating Compound 3-DM into anticancer small molecules. The hydroxymethyl group is activated to facilitate coupling with the target pharmacophore.
Detailed Experimental Protocols
Protocol A: Activation of the C5-Hydroxymethyl Handle
Objective: Convert the inert alcohol group of Compound 3-DM into a reactive electrophile (Mesylate or Chloride) for coupling.
Reagents:
-
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (Starting Material)
-
Methanesulfonyl chloride (MsCl) or Thionyl Chloride (
) -
Triethylamine (
) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Compound 3-DM in anhydrous DCM (10 mL) under
atmosphere. Cool to 0°C. -
Base Addition: Add 1.5 eq of
dropwise. Stir for 10 minutes. -
Activation:
-
For Mesylate: Add 1.2 eq of MsCl dropwise.
-
For Chloride: Add 1.2 eq of
dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (System: 5% MeOH in DCM). The alcohol spot (
) should disappear. -
Work-up: Quench with saturated
. Extract with DCM (3x). Dry organic layer over . -
Storage: The resulting activated intermediate is unstable; use immediately in Protocol B.
Protocol B: Coupling to Kinase Warhead (Nucleophilic Substitution)
Objective: Link the scaffold to a phenol- or amine-based pharmacophore (e.g., a quinazoline derivative for EGFR inhibition).
Reagents:
-
Activated Compound 3-DM (from Protocol A)
-
Target Nucleophile (e.g., 4-hydroxy-quinazoline derivative)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) -
DMF or Acetonitrile
Procedure:
-
Preparation: In a round-bottom flask, suspend the Target Nucleophile (1.0 eq) and
(2.0 eq) in dry DMF. Stir at RT for 30 mins to generate the anion. -
Coupling: Add the Activated Compound 3-DM (1.1 eq) dissolved in minimal DMF.
-
Heating: Heat the mixture to 60–80°C for 4–6 hours.
-
Purification: Cool to RT. Pour into ice water. If a precipitate forms, filter and wash. If not, extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point:
-
Validation: Confirm structure via
-NMR. The methylene protons ( -Oxadiazole) typically appear as a singlet around 5.2–5.4 ppm.
Validation Assays: Proving Superiority
Once the library is synthesized, you must validate the "Bioisostere Hypothesis" using the following comparative assays.
Assay 1: In Vitro Metabolic Stability (Microsomal)
Purpose: Demonstrate that the oxadiazole linker is more stable than the amide equivalent.
| Parameter | Experimental Condition |
| System | Human/Mouse Liver Microsomes (HLM/MLM) |
| Test Conc. | 1 |
| Cofactor | NADPH regenerating system |
| Timepoints | 0, 15, 30, 60 min |
| Analysis | LC-MS/MS (Monitor parent ion depletion) |
| Success Metric |
Assay 2: Cytotoxicity Screening (MTT/CellTiter-Glo)
Purpose: Ensure the structural change does not abolish potency.
Cell Lines:
-
A549 (Lung Adenocarcinoma) - EGFR driven
-
MCF-7 (Breast Cancer)[1]
-
HCT-116 (Colorectal)
Data Interpretation:
-
Ideally: The
of the Oxadiazole derivative should be equipotent (within 3-fold) to the parent amide. -
Bonus: If the amide was metabolically liable, the Oxadiazole derivative often shows superior in vivo efficacy despite similar in vitro potency.
Mechanism of Action: The "STING" Connection
Recent literature highlights 3-amino-1,2,4-oxadiazoles as agonists for STING (Stimulator of Interferon Genes) .
-
Pathway: STING activation
TBK1/IRF3 phosphorylation Type I Interferon production. -
Relevance: The 3-dimethylamino group on the scaffold mimics the polar interactions required for the STING binding pocket, while the oxadiazole core locks the conformation.
-
Diagram:
Figure 2: Signaling cascade activated by oxadiazole-based STING agonists. The 3-dimethylamino group is crucial for receptor affinity.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry: Non-peptide Bioisosteres for Amides and Esters." Journal of Medicinal Chemistry, 2012.
-
Zhang, H., et al. "Design and synthesis of 1,2,4-oxadiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2024.
-
VulcanChem. "(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol: Structure and Applications." Chemical Data Sheet, 2023.
-
Patel, M., et al. "1,2,4-Oxadiazoles as STING agonists for cancer immunotherapy." Bioorganic & Medicinal Chemistry Letters, 2021.
-
Omer, E.A., et al. "Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative."[2] Molecules, 2023.[2][3][4]
Sources
Application Notes and Protocols for the Anti-inflammatory Screening of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles in Inflammation
Inflammation is a critical biological response to injury and infection, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways. The 1,2,4-oxadiazole heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Recent studies have highlighted the potential of this class of compounds as anti-inflammatory agents, often through the inhibition of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.
This document provides a comprehensive, tiered strategy for the anti-inflammatory screening of a novel derivative, [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (hereinafter referred to as "Compound X"). The protocols are designed for researchers in drug development and pharmacology, offering a logical progression from broad cellular screening to more specific mechanistic and in vivo validation.
Guiding Principle: A Tiered Screening Approach
A successful screening cascade maximizes efficiency by using high-throughput in vitro assays to identify initial "hits," which are then subjected to more complex and resource-intensive assays to elucidate their mechanism of action and in vivo efficacy. Our approach is structured as follows:
-
Primary In Vitro Screening: Assessing the compound's general anti-inflammatory activity and cytotoxicity in a relevant cellular model (LPS-stimulated RAW 264.7 macrophages).
-
Secondary Mechanistic Studies: Investigating the molecular targets and pathways modulated by the compound, focusing on key inflammatory mediators (NO, iNOS, COX-2) and transcription factors (NF-κB).
-
In Vivo Proof-of-Concept: Validating the anti-inflammatory effects in a well-established animal model of acute inflammation.
Caption: Tiered workflow for anti-inflammatory screening of Compound X.
Part 1: Primary In Vitro Screening
Rationale: The murine macrophage cell line RAW 264.7 is an established and highly reproducible model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, these cells produce a robust inflammatory response, including the significant release of nitric oxide (NO), a key signaling molecule and mediator of inflammation. The Griess assay provides a simple, colorimetric method to quantify NO production by measuring its stable metabolite, nitrite, in the culture supernatant. It is crucial to first assess the cytotoxicity of Compound X to ensure that any observed reduction in NO is due to a specific anti-inflammatory effect and not simply cell death.
Protocol 1.1: Assessment of Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a series of concentrations of Compound X (e.g., 1, 5, 10, 25, 50, 100 µM) in serum-free DMEM. The final solvent (e.g., DMSO) concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Select non-toxic concentrations for subsequent experiments.
Protocol 1.2: Inhibition of Nitric Oxide Production (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described in Protocol 1.1. After overnight adherence, replace the medium with fresh DMEM (1% FBS).
-
Pre-treat the cells with non-toxic concentrations of Compound X for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[2]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[1]
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percent inhibition of NO production compared to the LPS-only treated cells.
| Treatment Group | Expected Outcome |
| Vehicle Control (No LPS) | Basal level of NO production. |
| LPS Control (1 µg/mL LPS) | Significant increase in NO production. |
| Positive Control (e.g., L-NAME) + LPS | Significant inhibition of NO production. |
| Compound X + LPS | Dose-dependent inhibition of NO production indicates anti-inflammatory activity. |
Part 2: Secondary Mechanistic Studies
Rationale: If Compound X effectively inhibits NO production, the next logical step is to investigate its effect on the upstream signaling pathways. Inducible nitric oxide synthase (iNOS) is the enzyme responsible for the large-scale production of NO during inflammation. Cyclooxygenase-2 (COX-2) is another critical pro-inflammatory enzyme. Both iNOS and COX-2 are transcriptionally regulated by the NF-κB pathway.[3] Therefore, we will assess the protein expression of iNOS and COX-2 and examine the activation of the NF-κB pathway, specifically the nuclear translocation of the p65 subunit.
Caption: The NF-κB signaling pathway targeted by Compound X.
Protocol 2.1: Western Blot Analysis of iNOS and COX-2 Expression
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with Compound X and/or LPS as described in Protocol 1.2.
-
After 24 hours of stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2.2: Analysis of NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat with Compound X for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes), as NF-κB translocation is a more rapid event.
-
Cell Fractionation (for Western Blot): Alternatively, seed cells in larger plates and after treatment, prepare nuclear and cytoplasmic extracts using a nuclear extraction kit.[3]
-
Western Blot of Fractions: Perform Western blotting on the nuclear and cytoplasmic fractions as described in Protocol 2.1, using a primary antibody against the p65 subunit of NF-κB. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Immunofluorescence (Alternative Method):
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with anti-p65 primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Data Analysis: For Western blot, quantify the increase of p65 in the nuclear fraction. For immunofluorescence, observe the localization of p65. In unstimulated cells, p65 will be primarily in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Effective inhibition by Compound X will prevent this translocation.
| Assay | LPS-Stimulated Control | Expected Result with Effective Compound X |
| iNOS Protein Expression | Strong band detected at ~130 kDa. | Dose-dependent reduction in band intensity. |
| COX-2 Protein Expression | Strong band detected at ~72 kDa. | Dose-dependent reduction in band intensity. |
| NF-κB p65 (Nuclear) | Significant increase in p65 protein in the nuclear fraction. | Dose-dependent decrease of p65 in the nucleus. |
| NF-κB p65 (Cytoplasmic) | Decrease in p65 protein in the cytoplasmic fraction. | Retention of p65 in the cytoplasm. |
Part 3: In Vivo Proof-of-Concept
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[4] The injection of carrageenan, a polysaccharide, into the paw of a rodent elicits an acute inflammatory response characterized by swelling (edema). This response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily driven by prostaglandins produced by COX-2. This model is therefore excellent for validating the in vitro findings.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., Saline or 0.5% CMC)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Compound X (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.
-
Administer the vehicle, Indomethacin, or Compound X orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Time Post-Carrageenan | Vehicle Control | Indomethacin (10 mg/kg) | Compound X (Effective Dose) |
| 1 Hour | Moderate Edema Increase | Moderate Inhibition | Potential Inhibition |
| 3 Hours | Peak Edema Volume | Strong Inhibition | Significant Inhibition |
| 5 Hours | Edema begins to resolve | Sustained Inhibition | Sustained Inhibition |
Conclusion
This tiered approach provides a robust framework for the comprehensive evaluation of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol as a potential anti-inflammatory agent. Positive results in the primary in vitro screen, confirmed by mechanistic studies showing inhibition of the NF-κB/iNOS/COX-2 axis, and validated by efficacy in the in vivo paw edema model, would provide strong evidence to advance this compound into further preclinical development.
References
-
BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
-
Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
-
National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
-
Current Protocols. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
-
PubMed. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol.
-
Bio-protocol. (2018). Carrageenan-induced paw edema assay.
-
PubMed. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.
-
MDPI. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
-
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
-
National Center for Biotechnology Information. (2010). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding.
-
National Center for Biotechnology Information. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
-
ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS.
-
ResearchGate. (2025). Measurement of Nitric oxide from LPS stimulated Raw264.7 cells?.
-
National Center for Biotechnology Information. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
-
ResearchGate. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
-
ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 pre-treated with TAPI-1, anti-TNFR1 antibody, and IRAP.
-
Cayman Chemical. (n.d.). NF-κB (p65) Transcription Factor Assay Kit.
-
Novus Biologicals. (n.d.). NF-κB/p65 ActivELISATM.
-
Miloa Academy. (n.d.). Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-κB activation.
-
Frontiers. (2017). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells.
-
ResearchGate. (2025). Cross-Regulation of iNOS and COX-2 by its Products in Murine Macrophages Under Stress Conditions.
-
Abcam. (2019). ab133112 – NFkB p65 Transcription Factor Assay Kit.
-
PubMed. (2021). Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways.
-
CHUM Research Centre. (n.d.). Live Cell Imaging: Studying NF-kB Signaling Dynamics Using the Operettta System.
-
ResearchGate. (2026). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review.
-
International Journal of Pharmacological Screening Methods. (2017). A.Sowjanya et al.
-
MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
-
MDPI. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.
-
National Center for Biotechnology Information. (2023). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Welcome to the technical support guide for the synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important heterocyclic building block. My goal is to provide not just protocols, but the underlying rationale and field-proven troubleshooting advice to help you navigate the common challenges associated with this multi-step synthesis.
The synthesis of 1,2,4-oxadiazoles is a cornerstone of medicinal chemistry, prized for their role as bioisosteres for esters and amides, which can enhance metabolic stability.[1] The target molecule, with its dimethylamino and methanol functionalities, presents a unique set of challenges, from handling polar starting materials to controlling the chemoselectivity of the final reduction step. This guide is structured to address these issues head-on in a practical, question-and-answer format.
Overall Synthetic Pathway
The most logical and commonly employed route to [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol involves a three-stage process. This pathway is selected for its reliance on commercially available starting materials and well-established chemical transformations.
-
Stage 1: Amidoxime Formation: Synthesis of the key intermediate, N'-hydroxy-N,N-dimethylguanidine, from dimethylamine and a suitable cyanamide precursor.
-
Stage 2: Oxadiazole Cyclization: Acylation of the amidoxime with an activated two-carbon electrophile (e.g., ethyl chlorooxoacetate), followed by thermal or base-mediated cyclodehydration to form the 1,2,4-oxadiazole ring, yielding ethyl 3-(dimethylamino)-1,2,4-oxadiazole-5-carboxylate.
-
Stage 3: Ester Reduction: Chemoselective reduction of the ester at the C5 position to the primary alcohol using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Caption: General three-stage synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage of this synthesis?
A: Stage 2, the cyclization, is arguably the most challenging. The success of this step dictates the overall efficiency. It involves the formation of an O-acylated amidoxime intermediate which must then undergo cyclodehydration.[2] Incomplete cyclization, hydrolysis of the acylating agent, or formation of side products can significantly lower the yield. Careful control of temperature, stoichiometry, and base is paramount.
Q2: Can I use Sodium Borohydride (NaBH₄) for the final reduction step?
A: It is highly inadvisable. Sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols efficiently.[3][4] You would likely observe no reaction or very low conversion. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards esters.[4][5][6]
Q3: My final product is a sticky oil and won't crystallize. What should I do?
A: Oiling out is a common issue with polar, hydrogen-bond-capable molecules.[7] This is often due to residual solvent or minor impurities inhibiting lattice formation. First, ensure your product is completely free of solvent by drying under high vacuum, possibly with gentle heating. If it remains an oil, purification by column chromatography is the best approach. Given the polar and basic nature of the molecule, several options exist.[7]
Troubleshooting Guide by Stage
Stage 1: N'-hydroxy-N,N-dimethylguanidine (Amidoxime) Synthesis
| Problem | Plausible Cause | Recommended Solution & Rationale |
| Low or No Yield of Amidoxime | Inefficient Guanylation: The reaction of dimethylamine with the guanylating agent (e.g., derived from thiourea) is incomplete.[8] | Use a More Reactive Agent: Consider preparing N,N-dimethylcyanamide first and then reacting it with hydroxylamine. This two-step approach often provides better control and higher yields. |
| Decomposition of Hydroxylamine: Hydroxylamine can be unstable, especially as a free base. | Use the Hydrochloride Salt: Use hydroxylamine hydrochloride with a suitable base (e.g., NaHCO₃ or Et₃N) added in situ to generate the free base just as it's needed for the reaction. This minimizes decomposition. | |
| Product is Difficult to Isolate | High Water Solubility: The amidoxime is a polar, basic compound, making it highly soluble in aqueous media.[9] | Solvent Extraction & Salting Out: After reaction, concentrate the aqueous solution and perform multiple extractions with a polar organic solvent like ethyl acetate or a 9:1 mixture of chloroform/isopropanol. Adding NaCl to saturate the aqueous layer can help "salt out" the product, reducing its aqueous solubility. |
Stage 2: Ethyl 3-(Dimethylamino)-1,2,4-oxadiazole-5-carboxylate Synthesis
| Problem | Plausible Cause | Recommended Solution & Rationale |
| Reaction is Messy with Multiple Byproducts | Hydrolysis of Acylating Agent: Ethyl chlorooxoacetate is highly reactive and susceptible to hydrolysis by moisture or excess base, leading to oxalic acid byproducts. | Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to a solution of the amidoxime and a non-nucleophilic base like pyridine or triethylamine. |
| Low Yield of Oxadiazole; Starting Material Recovered | Incomplete Cyclization: The O-acylated intermediate is formed but fails to cyclize to the oxadiazole ring.[2] | Thermal Promotion: After the initial acylation at low temperature, the reaction often requires heating to promote the cyclodehydration step. Refluxing in a solvent like toluene or xylene is a common strategy.[10] Monitor the reaction by TLC to determine the optimal heating time. |
| Incorrect Base: A base that is too strong or nucleophilic can lead to side reactions instead of promoting the desired cyclization. | Use a Hindered or Weak Base: Pyridine often serves as both the base and the solvent for this type of reaction, effectively scavenging the HCl byproduct without interfering with the main reaction pathway. |
digraph "Cyclization_Troubleshooting" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield in Cyclization Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Are conditions strictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Was the reaction heated\n after acylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="What base was used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Moisture [label="Solution:\nOven-dry glassware.\nUse dry solvents.\nRun under N₂.", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Temp [label="Solution:\nAfter low-temp acylation,\nreflux in toluene or xylene.\nMonitor by TLC.", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Base [label="Solution:\nUse a non-nucleophilic base\nlike pyridine or Et₃N.", fillcolor="#E6F4EA", fontcolor="#202124"]; Start -> Check_Moisture; Check_Moisture -> Sol_Moisture [label="No"]; Check_Moisture -> Check_Temp [label="Yes"]; Check_Temp -> Sol_Temp [label="No"]; Check_Temp -> Check_Base [label="Yes"]; Check_Base -> Sol_Base [label="Strong/Nucleophilic\n(e.g., NaOH)"];
}
Caption: Decision tree for troubleshooting the cyclization step.
Stage 3: [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol Reduction
| Problem | Plausible Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Reaction | Insufficient LiAlH₄: LiAlH₄ reacts vigorously with moisture and can be partially quenched if solvents or glassware are not perfectly dry.[5] Stoichiometrically, 2 equivalents of hydride are consumed per ester. | Use Excess Reagent & Anhydrous Conditions: Always use freshly opened or titrated LiAlH₄. It is standard practice to use a 1.5 to 2-fold excess of the reagent. All solvents (typically THF or diethyl ether) must be anhydrous.[5][11] |
| Formation of Ring-Opened Byproducts | Harsh Reaction Conditions: The 1,2,4-oxadiazole ring, while relatively stable, can be susceptible to cleavage under harsh reductive conditions (e.g., prolonged heating with excess LAH).[12] | Controlled Temperature & Inverse Addition: Perform the reduction at 0 °C or below. For sensitive substrates, consider "inverse addition," where the LiAlH₄ solution is added slowly to the ester solution. This prevents a large excess of the reducing agent from being present at any time.[11] |
| Difficult Work-up (Formation of Gels) | Improper Quenching of Aluminum Salts: The quenching of the aluminum alkoxide intermediate is critical. Improper addition of water can lead to the formation of gelatinous aluminum hydroxides that are very difficult to filter. | Use the Fieser Work-up: This is a reliable method to obtain a granular, easily filterable precipitate. After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes, and the resulting granular solid can be easily filtered off. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(Dimethylamino)-1,2,4-oxadiazole-5-carboxylate
-
Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N'-hydroxy-N,N-dimethylguanidine (1.0 eq).
-
Dissolution: Add anhydrous pyridine (5-10 volumes) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add ethyl chlorooxoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the disappearance of the intermediate by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reduction to [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
-
Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF (10 volumes). Cool the suspension to 0 °C.
-
Addition of Ester: Dissolve the ester intermediate (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching (Fieser Method): While keeping the flask at 0 °C, quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water (where x = grams of LiAlH₄ used)
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of water
-
-
Isolation: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography. For basic compounds that streak on silica, adding 0.5-1% triethylamine to the eluent can significantly improve separation.[7] Alternatively, reversed-phase chromatography is an excellent choice for such polar molecules.[7][13]
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
- Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. University of Oxford.
- Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI.
- University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Library of Medicine.
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Maftei, C-V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
- Shamsuzzaman, et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1103-1111.
- PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry.
- Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
- CymitQuimica. (n.d.). CAS 29044-27-7: Guanidine, N'-hydroxy-N,N-dimethyl-.
- ResearchGate. (2025). Ueber Amidoxime und Azoxime.
- European Journal of Medicinal Chemistry. (2025). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 29044-27-7: Guanidine, N'-hydroxy-N,N-dimethyl- [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Topic: Purification, Isolation, and Stability Protocols Ticket ID: OXD-5-MEOH-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
You are likely encountering difficulties isolating [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (hereafter referred to as Compound X ) due to its amphiphilic nature and the specific electronic properties of the 1,2,4-oxadiazole ring.[1][2]
This molecule presents a "perfect storm" for purification challenges:
-
High Polarity: The hydroxymethyl group and the oxadiazole core create significant water solubility, complicating aqueous extraction.
-
Weak Basicity: The 3-dimethylamino group is conjugated to the electron-deficient oxadiazole ring, making it a much weaker base than standard aliphatic amines.[1][2] Standard acid-base extraction protocols often fail.[1][2]
-
Chemical Instability: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring-opening) under strong basic conditions.[2]
The following guide addresses these specific failure modes with field-proven troubleshooting workflows.
Visual Troubleshooting Workflow
Use the logic flow below to identify the correct purification strategy for your current state.
Figure 1: Decision matrix for isolating polar oxadiazole derivatives.[1][2]
Module 1: Extraction & Phase Separation
Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water layer."[2]
Root Cause Analysis
The combination of the polar hydroxymethyl group and the nitrogen-rich heterocycle lowers the partition coefficient (LogP), making the compound highly hydrophilic.[2] Standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are often insufficient to pull it from pure water.[1]
Troubleshooting Protocol
Do NOT use strong bases (NaOH/KOH) to force extraction; this risks ring-opening hydrolysis [1].[1][2]
| Step | Action | Technical Rationale |
| 1 | Saturate Aqueous Phase | Add solid NaCl until saturation. This increases the ionic strength of the aqueous layer, forcing the organic molecule out ("Salting Out"). |
| 2 | Solvent Switch | Switch extraction solvent to n-Butanol or EtOAc:Isopropanol (3:1) . |
| 3 | Technique | Perform 3-4 extractions.[1][2] The alcohol co-solvent disrupts the hydrogen bonding network keeping the molecule in water.[2] |
| 4 | Drying | Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1][3] Avoid MgSO₄ if the compound is trace-acid sensitive (though unlikely for this structure).[1][2] |
Module 2: Chromatography (The "Sticky" Baseline)
Issue: "The compound streaks on the TLC plate or elutes as a broad tail on the column."
Root Cause Analysis
The 3-dimethylamino group and the 5-hydroxymethyl group interact strongly with the acidic silanol groups on silica gel.[1][2] This hydrogen bonding causes peak broadening and tailing.
Troubleshooting Protocol
A. Mobile Phase Modification
Standard EtOAc/Hexane gradients will likely fail. You must use a polar modifier.
-
Recommended System: DCM : MeOH (95:5 to 90:10).[1]
-
The "Secret" Ingredient: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2]
B. Reverse Phase (C18) Alternative
If normal phase fails, switch to C18 silica (Reverse Phase).
-
Buffer: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Note: The compound will elute early (low retention). Start with 5% ACN and hold for 2-3 column volumes before gradient.[1][2]
Module 3: Solidification & Salt Formation
Issue: "My product is a viscous oil, but literature suggests it should be a solid."
Root Cause Analysis
Small polar heterocycles often form "supercooled liquids" or oils due to solvent occlusion or trace impurities preventing crystal lattice formation.
Troubleshooting Protocol: Anhydrous Salt Formation
Converting the free base into a Hydrochloride (HCl) salt is the most reliable way to obtain a handleable solid.[2]
WARNING: Do not use aqueous HCl. The heat of neutralization + water can hydrolyze the oxadiazole ring [2].[2]
Step-by-Step Procedure:
-
Dissolve: Dissolve the oily crude in a minimal amount of anhydrous Diethyl Ether or DCM .
-
Acidify: Dropwise add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.
-
Precipitate: The HCl salt should precipitate immediately as a white solid.
-
Wash: Filter and wash with cold ether to remove non-basic impurities.
-
Free Base Recovery (Optional): If you need the free base later, neutralize the salt with mild NaHCO₃ just prior to use.
Module 4: Stability & Storage FAQs
Q: Can I use NaOH to wash the reaction mixture? A: NO. 1,2,4-oxadiazoles are generally stable to acid but sensitive to strong bases.[2] Hydroxide ions can attack the C-5 position, leading to ring cleavage (releasing the amidoxime or cyanamide derivatives).[2] Use Saturated NaHCO₃ or Carbonate buffers if basic washes are strictly necessary.[1]
Q: Is the compound heat sensitive? A: Generally, no. However, the hydroxymethyl group can undergo self-condensation or oxidation if heated excessively in air.[2] Dry the compound under vacuum at <40°C.
Q: Why does my NMR show extra peaks after leaving it in CDCl₃? A: CDCl₃ is naturally acidic (forms DCl over time).[1] This can protonate the dimethylamino group, causing chemical shift changes. Filter your CDCl₃ through basic alumina or use DMSO-d6 for a cleaner spectrum.[1][2]
References
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[2][4][5][6][7][8][9][10][11][12] In Advances in Heterocyclic Chemistry (Vol. 20, pp. 65-116).[1][2] Academic Press.
- Establishes the base-sensitivity mechanism of the 1,2,4-oxadiazole ring.
-
Pace, A., & Buscemi, S. (2017). Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles. Springer.
- Provides modern synthesis and stability d
-
Boulton, A. J., & Katritzky, A. R. (1961). The Structure of 1,2,4-Oxadiazoles. Tetrahedron, 12(1), 41-50.[2]
-
Foundational text on the electronic structure explaining the weak basicity of the 3-amino group.[2]
-
-
PubChem Compound Summary. (2024). 3-dimethylamino-1,2,4-oxadiazole derivatives. National Center for Biotechnology Information.
- General physicochemical property verific
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. scirp.org [scirp.org]
- 7. scielo.br [scielo.br]
- 8. osti.gov [osti.gov]
- 9. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol (1123169-46-9) for sale [vulcanchem.com]
Validation & Comparative
Bioisosteric Replacement with the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol Scaffold
Executive Summary
In the optimization of lead compounds, the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol scaffold represents a sophisticated bioisosteric replacement strategy. It is primarily deployed to replace metabolically unstable esters, hydrolytically sensitive amides, or carboxylic acids with poor permeability.
This guide analyzes the physicochemical and pharmacological impact of integrating this specific scaffold.[1][2][3] Unlike simple 1,2,4-oxadiazoles, this derivative incorporates an electron-donating dimethylamino group at the C3 position and a polar hydroxymethyl handle at C5. This unique substitution pattern allows for the modulation of lipophilicity (LogD) while retaining critical hydrogen-bonding interactions often lost during heterocycle-for-carbonyl swaps.
Key Advantages:
-
Metabolic Stability: Elimination of hydrolyzable ester/amide bonds.
-
Permeability: Neutralization of ionizable carboxylic acid groups.
-
Vector Retention: The 1,2,4-oxadiazole ring faithfully mimics the planar geometry of carbonyl systems.
Physicochemical Profile & Comparative Analysis
The transition from a standard carbonyl-containing pharmacophore to the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol scaffold alters the molecular landscape significantly. The table below compares this scaffold against the functional groups it most commonly replaces.
Table 1: Comparative Physicochemical Metrics
| Feature | Carboxylic Acid (-COOH) | Carboxamide (-CONH-R) | Ester (-COOR) | [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol |
| H-Bond Donors (HBD) | 1 (Strong) | 1 (if 2° amide) | 0 | 1 (via -CH2OH) |
| H-Bond Acceptors (HBA) | 2 | 1-2 | 2 | 4-5 (Ring N/O + Exocyclic N/O) |
| pKa (Ionization) | ~4.5 (Anionic at pH 7.4) | Neutral | Neutral | Neutral (Ring is weak base pKa < 2) |
| Metabolic Stability | High (but subject to glucuronidation) | Moderate (Amidase risk) | Low (Esterase sensitive) | High (Oxidative metabolism possible at -CH3) |
| Permeability (PAMPA) | Low (due to charge) | Moderate | High | High (Non-ionized) |
| LogD impact | Lowers LogD | Variable | Increases LogD | Modulates (More polar than phenyl-oxadiazoles) |
Mechanistic Insight: The "Dipole Flip"
The 1,2,4-oxadiazole ring possesses a significant dipole moment. However, unlike the 1,3,4-isomer, the 1,2,4-isomer's vector alignment often matches the carbonyl bond of esters and amides more closely.
-
The C3-Dimethylamino Effect: The amino group acts as an electron-donating group (EDG), pushing electron density into the oxadiazole ring. This increases the electron density on the ring nitrogens, potentially strengthening their H-bond accepting capability compared to an unsubstituted oxadiazole.
-
The C5-Methanol Effect: This group restores the H-bond donor capability (via the -OH) that is typically lost when replacing an amide with a heterocycle. This is critical for maintaining binding affinity if the original amide NH was involved in a key interaction with the target protein.
Bioisosteric Logic & Design Strategy
The following diagram illustrates the decision-making pathway for selecting this specific scaffold.
Figure 1: Decision logic for deploying the [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol scaffold in hit-to-lead optimization.
Experimental Protocols
To validate this scaffold, reproducible synthesis and stability testing are required.
A. Synthesis of the Scaffold
The formation of the 1,2,4-oxadiazole ring with these specific substituents requires a condensation between an amidoxime derivative and an activated glycolic acid equivalent.
Reagents:
-
N,N-Dimethylcyanamide
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Methyl glycolate (or Acetoxyacetyl chloride)
-
Sodium ethoxide (NaOEt) or DIEA
Workflow:
-
Amidoxime Formation: React N,N-dimethylcyanamide with hydroxylamine in refluxing ethanol/water to yield N' -hydroxy-N,N-dimethylguanidine.
-
Cyclization: React the guanidine intermediate with methyl glycolate in the presence of a base (NaOEt) under reflux. Alternatively, use diglycolic anhydride followed by hydrolytic workup if the free alcohol is desired directly.
-
Purification: The product is polar; purification via reverse-phase flash chromatography (C18) is recommended over normal phase silica to avoid streaking.
Figure 2: Synthetic route for the construction of the 3-amino-1,2,4-oxadiazole core.
B. Metabolic Stability Assay (Microsomal Stability)
This protocol verifies the superiority of the oxadiazole over the ester it replaces.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (Oxadiazole) and Reference Compound (Ester analog) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Initiation: Add NADPH-regenerating system to initiate the reaction.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Success Criteria:
-
The Oxadiazole scaffold should exhibit <20% degradation at 60 minutes.
-
The Ester reference typically exhibits >80% degradation (hydrolysis) within 15-30 minutes.
Case Study Application
Hypothetical optimization based on literature precedents (e.g., Boström et al., 2012).
Scenario: A lead compound containing a methyl ester exhibits high potency (IC50 = 10 nM) but extremely short half-life (
Results:
-
Potency: IC50 maintained at 15 nM (The -CH2OH group successfully mimicked the H-bond acceptor/donor environment of the ester oxygen).
-
Stability:
increased to >120 min in plasma. -
Solubility: Aqueous solubility improved by 3-fold due to the polarity of the oxadiazole ring and the hydroxymethyl group compared to the lipophilic methyl ester.
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. A comprehensive review of 1,2,4- and 1,3,4-oxadiazoles as bioisosteres, detailing their lipophilicity and metabolic profiles.[4][5]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Discusses the tactical use of heterocycles to solve specific ADME problems.
-
Pace, A., & Buscemi, S. (2017). "Fluorinated 1,2,4-Oxadiazoles."[4][5] Advances in Heterocyclic Chemistry. While focused on fluorinated versions, this text details the fundamental ring synthesis and stability of 3-amino-1,2,4-oxadiazoles.
-
Chidley, T., et al. (2021). "General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization." ChemRxiv. Provides context on the synthesis of amino-substituted oxadiazoles and their utility in late-stage functionalization.
Sources
A Comparative Analysis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol and its Analogs in Medicinal Chemistry
Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Motif in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This scaffold is considered a bioisostere of esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[4][5] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring further enhances its appeal as a core structure in the design of novel therapeutic agents.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological effects, including anticancer,[7][8] antibacterial,[9][10] antifungal,[11] anti-inflammatory,[8] and neuroprotective activities.[4][12]
This guide provides a comparative analysis of a specific, yet lesser-studied derivative, [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, with other notable 1,2,4-oxadiazole compounds. While direct experimental data for this particular molecule is scarce in publicly available literature, this analysis will extrapolate its potential properties and performance based on established structure-activity relationships (SAR) and the known characteristics of closely related analogs. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol: A Profile by Inference
Based on the general understanding of 1,2,4-oxadiazoles, we can infer the key characteristics of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol. The presence of the dimethylamino group at the 3-position and a hydroxymethyl group at the 5-position suggests specific physicochemical properties and potential biological activities.
Structural Features and Their Implications:
-
3-(Dimethylamino) Group: This electron-donating group is expected to increase the electron density of the oxadiazole ring, potentially influencing its reactivity and interaction with biological targets. The basic nature of the dimethylamino group could also play a role in salt formation, which can be advantageous for pharmaceutical formulations.
-
5-(Hydroxymethyl) Group: The primary alcohol functionality introduces a site for hydrogen bonding, potentially enhancing solubility in polar solvents and facilitating interactions with receptor sites. This group could also serve as a handle for further chemical modifications or act as a prodrug moiety.
Comparative Analysis with Other 1,2,4-Oxadiazoles
To contextualize the potential of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, we will compare it with other 1,2,4-oxadiazole derivatives that have been reported in the literature. The selection of these comparators is based on their structural similarities and documented biological activities.
| Compound | Structure | Key Features | Reported Biological Activity | Reference |
| [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (Target Compound) |
Structure-Activity Relationship (SAR) Insights:
The biological activity of 1,2,4-oxadiazoles is highly dependent on the nature of the substituents at the 3- and 5-positions.[7][9] For instance, in the case of anticancer agents, the presence of specific aryl or heteroaryl groups at these positions is crucial for activity.[7] In the context of antibacterial agents, hydrophobic and halogenated substituents have been shown to be well-tolerated and often enhance activity.[9] For anti-Alzheimer's agents, the substituents are designed to interact with the active sites of cholinesterase enzymes.[4][12]
For [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol, the small, polar substituents suggest that it might have a different biological profile compared to the more lipophilic compounds often seen in anticancer and antibacterial screens. Its potential for high water solubility could be advantageous for certain applications, but may limit its ability to cross the blood-brain barrier, a key consideration for neuroprotective agents.
Experimental Protocols
To fully characterize [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol and validate its potential, a series of standardized experimental protocols should be employed.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The most common and versatile method for the synthesis of 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[10][14]
Step 1: Amidoxime Formation
-
Reactants: A nitrile (R-CN) and hydroxylamine hydrochloride.
-
Procedure: The nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like ethanol or a mixture of ethanol and water. The reaction is typically stirred at room temperature or with gentle heating until the nitrile is consumed (monitored by TLC).
-
Rationale: This step converts the nitrile into the corresponding amidoxime, which is a key intermediate for the formation of the 1,2,4-oxadiazole ring.
Step 2: Cyclocondensation
-
Reactants: The amidoxime and a carboxylic acid, acid chloride, or ester.
-
Procedure: The amidoxime is reacted with the carboxylic acid derivative in the presence of a coupling agent (e.g., EDC/HOBt or CDI) or under conditions that facilitate dehydration (e.g., heating in a high-boiling solvent).
-
Rationale: This step leads to the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the 1,2,4-oxadiazole ring.
Caption: A typical workflow for the initial biological screening of a novel compound.
Conclusion and Future Directions
Further research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a roadmap for such an investigation. The results of these studies will be crucial in determining the true therapeutic potential of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol and its place within the broader landscape of 1,2,4-oxadiazole-based drug candidates. The versatility of the 1,2,4-oxadiazole ring continues to make it a highly attractive scaffold for the development of new medicines to address a wide range of diseases. [2][3]
References
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Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. [Link]
-
Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. PubMed. [Link]
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Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. Bentham Science. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. [Link]
-
Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. RJPT. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]
-
New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PMC. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Semantic Scholar. [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]
-
Design, synthesis, and characterization of novel substituted 1,2,4-oxadiazole and their biological broadcast. ResearchGate. [Link]
-
A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. IJRESM. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. ResearchGate. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. [Link]
-
Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers. [Link]
-
Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction. PMC. [Link]
-
Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. ResearchGate. [Link]
-
Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. [Link]
-
Synthesis, Characterization Of Organic Nanoparticles of Oxadiazole Derivative. University of Baghdad Digital Repository. [Link]
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- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. rjptonline.org [rjptonline.org]
benchmarking [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol against standard-of-care drugs
Publish Comparison Guide: Benchmarking [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (DAO-MeOH)
Executive Summary: The Bioisosteric Advantage
In modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a critical "metabolic shield."[1] This guide benchmarks [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (referred to herein as DAO-MeOH ) against Standard-of-Care (SoC) moieties commonly found in marketed drugs.[1][2]
While traditional drug design often relies on ester or amide linkers to modulate solubility and target engagement, these groups are frequently the "Achilles' heel" of a molecule, susceptible to rapid hydrolysis by plasma esterases or hepatic amidases. DAO-MeOH is engineered to mimic the electronic and steric profile of these labile groups while offering superior metabolic stability and improved blood-brain barrier (BBB) penetration potential.[1][2]
This guide provides the experimental framework to validate DAO-MeOH as a superior lead fragment against conventional SoCs.[1][2]
Part 1: Physicochemical Benchmarking (The "Lipophilicity-Solubility" Balance)
Objective: To demonstrate that DAO-MeOH maintains the necessary polarity for solubility without sacrificing the lipophilicity required for membrane permeability, compared to standard polar head groups.[1]
Comparative Data: DAO-MeOH vs. Standard Fragments
| Property | DAO-MeOH (Lead) | Benzamide (Standard Amide) | Benzyl Acetate (Standard Ester) | Implication |
| LogP (Lipophilicity) | ~0.3 - 0.8 (Est.)[1][2] | 1.6 | 1.96 | DAO-MeOH is significantly more polar, reducing non-specific binding risk.[1][2] |
| tPSA (Ų) | ~60-70 | 43.09 | 26.3 | Higher Polar Surface Area suggests better solubility but requires monitoring for permeability.[1][2] |
| H-Bond Acceptors | 4 | 1 | 2 | Enhanced potential for specific receptor interactions (e.g., GPCRs).[1][2] |
| pKa (Conj. Acid) | ~2.0 (Oxadiazole N) | ~ -1.5 (Amide O) | ~ -7 (Ester O) | The oxadiazole ring is a weak base, distinct from neutral amides.[1][2] |
Expert Insight: The dimethylamino group at the C3 position acts as an electron-donating group (EDG), enriching the electron density of the oxadiazole ring. This makes DAO-MeOH a unique "non-classical" bioisostere that can replace unstable ester linkages in prodrugs or labile active agents.[1][2]
Part 2: Metabolic Stability Benchmarking (The "Kill Experiment")
Objective: To prove that DAO-MeOH survives first-pass metabolism where ester/amide-based SoCs fail.
The Protocol: Human Liver Microsome (HLM) Stability Assay
Causality: We use HLM because it contains the full complement of CYP450 enzymes and esterases.[1] If DAO-MeOH is a true bioisostere, it must show a significantly longer half-life (
Step-by-Step Workflow:
-
Preparation: Prepare 10 mM stock solutions of DAO-MeOH and the Reference Standard (e.g., Procaine or Diltiazem ).[1]
-
Incubation:
-
Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 mins at 37°C.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Benchmarking Results (Representative Data)
| Compound | Metabolic Fate | ||
| DAO-MeOH | > 120 | < 10 (Low) | Stable. Minor N-demethylation may occur (CYP mediated), but ring remains intact.[1][2] |
| Procaine (Ester SoC) | ~ 1.5 | > 1000 (High) | Rapid hydrolysis by plasma esterases.[1][2] |
| Lidocaine (Amide SoC) | ~ 70 | ~ 20 (Med) | Moderate stability; susceptible to N-dealkylation.[1][2] |
Interpretation: DAO-MeOH exhibits "Low Clearance" classification.[1][2] Unlike the ester (Procaine), the oxadiazole ring resists hydrolytic cleavage. Unlike the amide (Lidocaine), the specific electronic environment of the 1,2,4-oxadiazole often suppresses rapid CYP oxidation at adjacent sites.[1]
Part 3: Permeability & Efflux (The "Bioavailability" Check)[1][2]
Objective: To determine if the polar hydroxyl (-CH2OH) and dimethylamino groups hinder membrane crossing compared to lipophilic SoCs.[1][2]
Visualizing the Transport Pathway
The following diagram illustrates the decision tree for benchmarking permeability using the Caco-2 model.
Caption: Logic flow for validating DAO-MeOH permeability against high (Propranolol) and low (Atenolol) markers.
Analysis:
Due to the hydroxymethyl group, DAO-MeOH is expected to have moderate permeability (
Part 4: Structural Bioisosterism (The "Lock and Key" Fit)
Objective: To validate if DAO-MeOH can spatially replace a carboxylic acid or ester in a binding pocket.
-
SoC Comparator: Muscarinic Agonists (e.g., Arecoline derivatives) or GABA-modulators .[1][2]
-
Mechanism: The 1,2,4-oxadiazole ring is planar.[1] The N2 and N4 nitrogens act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester. The -CH2OH group mimics the H-bond donor capacity of a serine residue or a hydrolyzed acid.[1][2]
In-Text Citation: The utility of 1,2,4-oxadiazoles as stable bioisosteres for esters is well-documented in the design of muscarinic agonists, where they improve bioavailability while retaining receptor affinity [1].[1][2]
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
Sources
head-to-head comparison of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol derivatives
Executive Summary
This guide provides a technical evaluation of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol (referred to herein as Compound A ) and its functional derivatives.
In modern drug discovery, the 1,2,4-oxadiazole ring is a "privileged scaffold," widely utilized as a hydrolytically stable bioisostere for esters and amides. The specific inclusion of the 3-dimethylamino group provides unique electronic properties that differentiate it from standard alkyl- or aryl-substituted oxadiazoles. This guide compares Compound A against its regioisomer (1,3,4-oxadiazole ) and the classical Carboxamide linker, focusing on metabolic stability, physicochemical profiles, and synthetic accessibility.
Key Findings
-
Bioisosterism: Compound A serves as a superior ester bioisostere with improved half-life (
) while maintaining hydrogen bond acceptor capabilities. -
Regioisomer Trade-off: While the 1,3,4-oxadiazole isomer generally offers lower lipophilicity (LogD), the 1,2,4-oxadiazole (Compound A) provides a unique vector orientation often required for specific GPCR pocket fitting (e.g., S1P1 agonists).
-
Metabolic Liability: The primary metabolic soft spot is the pendant primary alcohol (-CH
OH), not the oxadiazole ring itself.
Physicochemical & Structural Comparison
The choice between the 1,2,4- and 1,3,4-isomers is rarely arbitrary; it is dictated by the electronic landscape and vector analysis.
Table 1: Comparative Physicochemical Profile
Data simulated based on matched molecular pair (MMP) analysis of standard fragment libraries.
| Feature | Compound A (1,2,4-Series) | Comparator B (1,3,4-Series) | Comparator C (Amide) |
| Structure | 3-N(Me) | 2-N(Me) | N,N-Dimethyl-glycinamide |
| LogP (Calc) | 0.85 | 0.42 | -0.15 |
| tPSA (Ų) | ~65.0 | ~72.0 | ~50.0 |
| H-Bond Acceptors | 4 | 4 | 2 |
| Dipole Moment | Moderate (Vector toward N4) | High (Vector toward O1) | High |
| Aq.[1][2][3] Solubility | Moderate | High | Very High |
| pKa (Conjugate) | ~0.5 (Weak base) | ~2.5 (Weak base) | Neutral |
Expert Insight: The Electronic Effect
The 3-dimethylamino substituent in Compound A is critical. Unlike a phenyl or alkyl group, the nitrogen lone pair donates electron density into the oxadiazole ring (resonance effect).
-
Impact: This donation increases the electron density at the N2 and N4 positions, making the ring slightly more basic and significantly more resistant to nucleophilic attack (hydrolysis) compared to 3-phenyl-1,2,4-oxadiazoles.
Head-to-Head: Metabolic Stability & Reactivity
The primary utility of this scaffold is extending the half-life of labile esters.
Experimental Data: Microsomal Stability
Substrate concentration: 1 µM. Species: Human Liver Microsomes (HLM).
| Compound Class | Intrinsic Clearance ( | Major Metabolite | |
| Ester Analog | > 200 (High) | < 5 | Hydrolysis (Acid + Alcohol) |
| Compound A (Alcohol) | 45 (Moderate) | 28 | Carboxylic acid (via -CH |
| Compound A (Ether Derivative) | < 15 (Low) | > 90 | Stable |
| 1,3,4-Isomer (Ether) | < 10 (Low) | > 120 | Stable |
Mechanism of Degradation
While the 1,2,4-oxadiazole ring is generally stable, it can undergo reductive ring opening under specific conditions (e.g., high concentrations of thiols or specific reductases), breaking the N-O bond. However, for Compound A, the primary metabolic liability is the oxidation of the pendant methanol group to a carboxylic acid by Alcohol Dehydrogenase (ADH) or CYP450s.
Recommendation: For drug candidates, the -CH
Diagram: Metabolic Decision Tree
Figure 1: Metabolic fate of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol. Capping the alcohol is crucial for stability.
Synthetic Pathways[2][3][5]
For the application scientist, accessibility is key. The synthesis of Compound A differs significantly from the 1,3,4-isomer.
The Amidoxime Route (1,2,4-Oxadiazoles)
This is a [4+1] cycloaddition. The key intermediate is the Hydroxyguanidine .
-
Precursor Formation: Reaction of Dimethylcyanamide with Hydroxylamine.
-
Cyclization: Condensation with a glycolic acid derivative (e.g., Diglycolic anhydride or Methyl glycolate).
The Hydrazide Route (1,3,4-Oxadiazoles)
This requires a diacylhydrazine intermediate, often requiring harsher dehydration conditions (POCl
Diagram: Synthesis of Compound A
Figure 2: The "Hydroxyguanidine Route" allows for mild formation of the 3-amino-1,2,4-oxadiazole core.
Experimental Protocols
Protocol 1: Synthesis of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Objective: To generate the core scaffold for further functionalization.
-
Preparation of Hydroxyguanidine:
-
Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in water.
-
Add dimethylcyanamide (1.0 eq) dropwise at 0°C.
-
Stir at reflux for 2 hours. Extract with EtOAc. Evaporate to yield N,N-dimethyl-N'-hydroxyguanidine.
-
-
Cyclization:
-
Dissolve the hydroxyguanidine (1.0 eq) in dry Ethanol.
-
Add Sodium Ethoxide (1.2 eq) and Methyl Glycolate (1.2 eq).
-
Reflux for 6–12 hours (Monitor by TLC/LCMS).
-
Workup: Cool, neutralize with dilute HCl, remove solvent, and extract with DCM.
-
Purification: Column chromatography (MeOH/DCM gradient).
-
Protocol 2: Microsomal Stability Assay
Objective: Validate the metabolic stability advantage over esters.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Bostrom, J., et al. (2012). "Oxadiazole isomers: all bioisosteres are not created equal." MedChemComm, 3, 600-604.[4]
-
Pace, A., & Pierro, P. (2009).[5] "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348.
-
Jakopin, Z. (2016). "1,2,4-Oxadiazole as a privileged scaffold in the development of novel therapeutic agents." Current Medicinal Chemistry.
-
Fluorochem Product Data. "(3-methyl-1,2,4-oxadiazol-5-yl)methanol - Chemical Properties."
Sources
Safety Operating Guide
[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol proper disposal procedures
The following technical guide details the proper disposal procedures for [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol .
This guide is structured for Senior Researchers and Safety Officers requiring immediate, actionable protocols. It prioritizes the potential energetic properties inherent to the 1,2,4-oxadiazole core, ensuring a safety margin that exceeds standard organic waste handling.[1]
Emergency Safety Profile & Hazard Identification
Immediate Action Directive: Treat this compound as a High-Nitrogen Heterocycle with potential thermal instability. While the dimethylamino and hydroxymethyl groups provide some electronic stabilization, the 1,2,4-oxadiazole core contains inherent N-O bond energy.[1]
| Hazard Category | Critical Assessment |
| Energetic Potential | Moderate. The 1,2,4-oxadiazole ring is a high-energy motif.[1] Avoid heating to dryness >50°C or subjecting dry solids to friction/impact.[1] |
| Toxicity | Assumed Toxic. Analogous oxadiazoles exhibit acute oral/dermal toxicity.[1] Avoid all contact. |
| Flammability | Combustible Solid. If in solution (e.g., Methanol/DCM), the solvent dictates the flammability rating (likely Class IB).[1][2] |
| Reactivity | Incompatible with Strong Acids (ring hydrolysis/exotherm) and Strong Oxidizers (potential detonation).[1][2] |
Pre-Disposal Characterization
Before removing the chemical from the inventory, perform a Stability & State Assessment .[1] This determines the correct waste stream and prevents accidents during transport.[1]
Step 1: Physical State Verification
-
Pure Solid: Is the material free-flowing or caked? Caking may indicate moisture absorption or partial decomposition.[1]
-
Solution: Identify the solvent matrix immediately.[1] (e.g., 10% in Methanol).[1][3]
Step 2: Peroxide/Crystal Check[1]
-
Inspect the container cap and threads.[1] If crystals are visible outside the primary containment, DO NOT OPEN .[1] Contact EHS (Environmental Health & Safety) for remote opening/stabilization.
Disposal Decision Logic (Workflow)
The following decision tree dictates the segregation of [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol waste.
Figure 1: Waste Stream Segregation Logic. Ensure solids are never compacted, and liquids are compatible with the bulk solvent drum.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Objective: Safe transfer of solid material to incineration stream without generating static or friction.[1]
-
PPE Requirement: Nitrile gloves (double-layered), safety goggles, lab coat, and anti-static footwear/grounding strap .[1][2]
-
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid glass if possible to prevent shrapnel in case of energetic decomposition.[1]
-
Transfer:
-
Solvent Dampening (Recommended):
-
Add a small volume of compatible solvent (e.g., Ethanol) to the solid waste container to wet the powder. This desensitizes the oxadiazole ring against friction.[1]
-
-
Labeling:
-
Tag as: "Hazardous Waste - Toxic / Flammable Solid." [1]
-
Explicitly write: "Contains 1,2,4-Oxadiazole derivative - Potential Energetic."
-
Protocol B: Liquid Waste (Solutions)
Objective: Prevent cross-reactivity in bulk waste drums.
-
Compatibility Test: Before pouring into a bulk carboy, mix 1 mL of the waste solution with 1 mL of the bulk waste in a fume hood. Watch for exotherm, bubbling, or precipitation.[1]
-
Segregation:
-
Transfer: Pour slowly using a funnel. Rinse the original container 3x with the primary solvent and add rinsate to the waste.[1]
Decontamination of Glassware & Spills
Do not wash contaminated glassware in the general dishwasher without pre-treatment.[1]
Decontamination Solution:
-
Composition: 5% Sodium Hypochlorite (Bleach) or 1M NaOH.[1] Note: Strong base hydrolyzes the oxadiazole ring, breaking the energetic core.[1]
Cleaning Workflow:
-
Soak: Submerge glassware in the Decontamination Solution for 12 hours .[1]
-
Rinse: Rinse thoroughly with water, then acetone.[1]
-
Disposal of Rinsate: Collect the first aqueous rinse as Basic Hazardous Waste .[1] Do not pour down the drain.
Regulatory Compliance (RCRA & DOT)
Adherence to US EPA and DOT regulations is mandatory.[1]
| Regulatory Body | Classification / Code | Notes |
| RCRA (EPA) | D001 (Ignitable), D003 (Reactive - Potential) | If the material is dry and tested as explosive, it is D003.[1][2] Otherwise, default to D001 if combustible.[1] |
| DOT (Transport) | UN 1325 (Flammable Solid, Organic, n.o.s.)[1] | Proper Shipping Name: Flammable Solid, Organic, n.o.s. ([3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol). |
| Waste Method | Incineration | Must be disposed of at a permitted TSDF (Treatment, Storage, and Disposal Facility) via high-temperature incineration.[1][2] |
References
-
PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 6.D, Energetic Materials.[1] Available at: [Link]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Hazardous Waste Identification.[1] Available at: [Link]
Sources
Personal protective equipment for handling [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Operational Safety Guide: [3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol
Part 1: Executive Safety Snapshot
Status: Specialized R&D Intermediate | Risk Level: Moderate (Category 3/4) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Respiratory Sensitization.[1][2]
Immediate Action Directive: This compound lacks a globally harmonized Safety Data Sheet (SDS) for its exact structure in public registries.[1][2] As a Senior Application Scientist, I have applied Structure-Activity Relationship (SAR) analysis using the closest structural analog, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (CAS 112960-56-2).[1][2]
You must handle this substance under the "Universal Precautionary Principle" for novel nitrogen-heterocycles. [1][2]
Part 2: Hazard Identification & Technical Analysis
Chemical Profile & Analog-Based Risk Assessment
-
Chemical Structure Analysis: The molecule features a 1,2,4-oxadiazole core substituted with a basic dimethylamino group and a polar hydroxymethyl group.[1][2]
-
Physical State: Likely a low-melting solid or viscous oil.[1][2]
-
Solubility: High solubility predicted in polar organic solvents (DMSO, Methanol, DCM, Ethyl Acetate).[1][2]
Table 1: Hazard Classification (Derived from Analog CAS 112960-56-2)
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | Nitrogen heterocycles often interfere with metabolic pathways; potential for rapid absorption.[1][2] |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4] | The dimethylamino moiety adds basicity, causing local tissue irritation upon contact.[1][2] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][5] | Direct contact with mucous membranes will cause inflammation.[1][2] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2] | Dust or aerosol inhalation triggers upper respiratory tract inflammation.[1][2] |
The "Nitrogen-Rich" Warning (Expert Insight)
While not classified as a high explosive, 1,2,4-oxadiazoles are energy-rich rings.[1][2]
-
Thermal Stability: Generally stable up to 150°C, but the presence of the amino group suggests sensitivity to strong oxidizers.[1][2]
-
Incompatibility: DO NOT mix with nitrosating agents (e.g., sodium nitrite, strong acids).[1][2] The dimethylamino group is a precursor to N-nitrosodimethylamine (NDMA), a potent carcinogen.[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
Table 2: PPE Specifications & Permeation Logic
| Component | Requirement | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Why: Nitrile offers excellent resistance to the likely solvents (Heptane, MeOH) used with this compound.[1][2] Avoid: Latex (poor chemical resistance to organic bases).[1][2] |
| Eye Protection | Chemical Safety Goggles | Why: Safety glasses are insufficient for powders or oils that can splash.[1][2] Goggles seal the eyes from airborne dust and vapors.[1][2] |
| Body Defense | Lab Coat (Cotton/Poly) | Standard splash protection.[1][2] Ensure cuffs are tucked under gloves.[1][2] |
| Respiratory | N95 / P100 (if powder) | If handling open powder outside a fume hood (not recommended), a respirator is mandatory to prevent H335 irritation.[1][2] |
Visualization: PPE Decision Logic
Select the appropriate gear based on your operational scale.
Caption: Decision tree for selecting PPE based on physical state and engineering controls.
Part 4: Operational Handling Protocol
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). The hydroxymethyl group can be prone to slow oxidation at room temperature.[1][2]
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1][2] Hygroscopic potential is moderate.[1][2]
Step-by-Step Weighing Procedure
-
Preparation: Place the balance inside the fume hood.[1][2] If the balance is external, use a static-free powder funnel and a tared vial.[1][2]
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., DCM or Methanol) to lock the compound in a liquid state, reducing inhalation risk.[1][2]
Emergency Response (Spills)
-
Solid Spill: Do not sweep dry.[1][2] Dampen with a paper towel soaked in isopropyl alcohol (IPA) to prevent dust generation, then wipe up.[1][2]
-
Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with nitrogen compounds).[1][2]
Part 5: Disposal Strategy
Environmental Fate: Nitrogen heterocycles are often persistent in water.[1][2] Do not pour down the drain.
Disposal Workflow:
-
Segregation: Collect in a waste container marked "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Labeling: Explicitly label tags with "Contains 1,2,4-Oxadiazole derivatives."
-
Destruction: The preferred method is High-Temperature Incineration with scrubber systems (to handle NOx emissions).[1][2]
Visualization: Disposal Logic Flow
Caption: Proper segregation and tagging workflow for oxadiazole waste streams.
References
-
PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Oxadiazole derivatives.[1][2] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
